Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZEOYVQKOMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in publicly available literature, its structure combines key pharmacophores—the 4-hydroxypiperidine ring and an N-substituted amino acid ester—suggesting potential biological activity. This document delineates its chemical identity, proposes robust synthetic pathways based on established organic chemistry principles, outlines its predicted physicochemical properties, and discusses its potential applications in drug development, supported by analogous structures and relevant research.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to its study.
IUPAC Name
The systematic and unambiguous IUPAC name for the compound is This compound .
Chemical Structure
The molecule consists of a 4-hydroxypiperidine heterocyclic ring, where the nitrogen atom (position 1) is bonded to the alpha-carbon (position 2) of an acetate group. The carboxylic acid of this acetate moiety is esterified with benzyl alcohol.
-
Molecular Formula: C₁₄H₁₉NO₃
-
Molecular Weight: 249.31 g/mol
-
SMILES: C1=CC=C(C=C1)COC(=O)CN2CCC(CC2)O
-
InChI Key: (Predicted) InChIKey=VQNYSMMJXZWJQE-UHFFFAOYSA-N
2D Structure:
Caption: 2D structure of this compound.
Proposed Synthesis and Experimental Protocols
Retrosynthetic Analysis
The primary disconnections for the synthesis of this compound are at the C-N bond formed by N-alkylation or the C-O bond of the ester formed by esterification.
Caption: Retrosynthetic pathways for target molecule synthesis.
Pathway A: N-Alkylation of 4-Hydroxypiperidine
This is the more direct and likely higher-yielding approach. It involves the nucleophilic substitution of a benzyl haloacetate with 4-hydroxypiperidine.
Overall Reaction: 4-Hydroxypiperidine + Benzyl 2-bromoacetate → this compound
Workflow Diagram:
Caption: Workflow for the N-Alkylation synthesis pathway.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of benzyl 2-bromoacetate (1.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Pathway B: Esterification of 2-(4-Hydroxypiperidin-1-yl)acetic acid
This pathway involves the formation of the ester bond in the final step. It first requires the synthesis of the carboxylic acid intermediate.
Synthesis of the Carboxylic Acid Intermediate: 4-Hydroxypiperidine + Ethyl bromoacetate → Ethyl 2-(4-hydroxypiperidin-1-yl)acetate Ethyl 2-(4-hydroxypiperidin-1-yl)acetate + LiOH → 2-(4-Hydroxypiperidin-1-yl)acetic acid
Final Esterification Step: 2-(4-Hydroxypiperidin-1-yl)acetic acid + Benzyl alcohol → this compound
Workflow Diagram:
An In-Depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule is not widely cataloged as a commercial product. Therefore, this document synthesizes information from foundational chemical principles and data on analogous structures to provide a robust guide to its synthesis, characterization, and potential utility.
Molecular Structure and Identification
This compound is a tertiary amine and an ester. The core structure consists of a 4-hydroxypiperidine ring that is N-alkylated with a benzyl acetate group at the 1-position.
Chemical Structure
Caption: 2D Structure of this compound
SMILES Notation
The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is: O=C(OCC1=CC=CC=C1)CN2CCC(O)CC2.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | Calculated |
| Molecular Weight | 263.33 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Proposed Synthesis Pathway
A robust and high-yield synthesis of this compound can be achieved via nucleophilic substitution. The most direct method involves the N-alkylation of 4-hydroxypiperidine with a benzyl haloacetate ester.
Reaction Scheme
The proposed synthesis involves the reaction of 4-hydroxypiperidine with benzyl 2-bromoacetate in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.
An In-depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate: Synthesis, Characterization, and Physicochemical Properties
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a molecule of interest, incorporating a 4-hydroxypiperidine moiety, a common scaffold in medicinal chemistry, linked to a benzyl acetate group. The 4-hydroxypiperidine structure is a versatile building block found in a range of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and the physical and chemical properties of this compound, offering insights for its application in research and development. Given the compound's novelty, this guide integrates data from its constituent parts and analogous structures to provide a thorough and predictive analysis.
Physicochemical Properties
The physicochemical properties of a compound are critical in its handling, formulation, and biological activity. Below is a summary of the predicted and known properties of this compound and its core components.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from 4-hydroxypiperidine[1][2][3] |
| Melting Point | Predicted: 70-90 °C | Inferred from 4-hydroxypiperidine (85-91 °C)[1][2] |
| Boiling Point | Predicted: > 300 °C | Inferred from analogs |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water. | Inferred from 4-hydroxypiperidine and benzyl esters[4] |
| pKa (predicted) | ~8.5-9.5 (for the piperidine nitrogen) | Inferred from piperidine derivatives |
Synthesis of this compound
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The secondary amine of the 4-hydroxypiperidine acts as a nucleophile, displacing a halide from a benzyl haloacetate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.
-
Addition of Reagent: Slowly add a solution of benzyl bromoacetate (1.05 eq) in acetonitrile to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Chemical Properties and Stability
The chemical reactivity of this compound is dictated by its functional groups: the tertiary amine within the piperidine ring, the hydroxyl group, and the benzyl ester.
-
Ester Hydrolysis: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(4-hydroxypiperidin-1-yl)acetic acid and benzyl alcohol. Benzyl esters can be cleaved by catalytic hydrogenation.[5][6]
-
N-Alkylation/Acylation: The piperidine nitrogen is a nucleophilic center and can participate in further reactions if desired.
-
O-Alkylation/Acylation: The hydroxyl group can be derivatized to form ethers or esters.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding the corresponding 4-oxopiperidine derivative.
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.[3]
Potential Degradation Pathways:
Caption: Potential degradation pathways for the title compound.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow:
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for this compound in CDCl₃.
-
¹H NMR:
-
Aromatic Protons (Benzyl): 7.30-7.40 ppm (multiplet, 5H).
-
Benzyl CH₂: ~5.15 ppm (singlet, 2H).
-
Piperidine CH(OH): ~3.70-3.80 ppm (multiplet, 1H).
-
Acetate CH₂: ~3.20 ppm (singlet, 2H).
-
Piperidine CH₂ (axial & equatorial): 2.00-3.00 ppm (multiplets, 8H).
-
Hydroxyl OH: A broad singlet, chemical shift is concentration and solvent dependent.
-
-
¹³C NMR:
-
Ester Carbonyl: ~172 ppm.
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Aromatic Carbons (Benzyl): 128-136 ppm.
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Benzyl CH₂: ~66 ppm.
-
Piperidine CH(OH): ~65 ppm.
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Acetate CH₂: ~60 ppm.
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Piperidine CH₂: 40-55 ppm.
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Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 250.3.
Infrared (IR) Spectroscopy
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O-H stretch (hydroxyl): Broad peak around 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): 2800-3100 cm⁻¹.
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C=O stretch (ester): Strong absorption around 1735-1750 cm⁻¹.
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C-O stretch: 1000-1300 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis.
Protocol for HPLC Analysis:
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation and allow for the determination of the purity of this compound.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry and drug discovery, owing to its combination of a versatile piperidine scaffold and a benzyl acetate moiety. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, chemical reactivity, and detailed protocols for its analytical characterization. By leveraging an understanding of its constituent functional groups and related analogs, researchers can confidently synthesize, purify, and characterize this compound, paving the way for its exploration in various therapeutic applications. The methodologies and data presented herein serve as a valuable resource for scientists and developers working at the forefront of chemical and pharmaceutical research.
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1H NMR spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
**Executive Summary
**1. Introduction: The Central Role of ¹H NMR in Structural Elucidation
In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, ¹H NMR provides precise information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. The chemical shift (δ) of a proton reveals its electronic environment, influenced by neighboring atoms and functional groups.[1] Spin-spin coupling provides information about adjacent protons, while integration gives the relative ratio of protons in different environments.
The target molecule, this compound, incorporates three key structural motifs: a benzyl ester, a 4-hydroxypiperidine ring, and an acetate linker. Each of these fragments presents a distinct signature in the ¹H NMR spectrum, and a thorough understanding of these signatures is critical for verifying the successful synthesis and purity of the compound.
Molecular Structure and Predicted Proton Environments
To systematically analyze the spectrum, we must first identify all unique proton environments within the molecule. The structure is broken down into its three primary components for clarity.
Figure 1: Labeled proton environments in this compound.
The Benzyl Group (Protons A & Phenyl)
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Aromatic Protons (C₆H₅): The five protons on the phenyl ring are in a region typically deshielded by the ring's own magnetic anisotropy.[2] They are expected to appear as a complex multiplet in the range of δ 7.30–7.45 ppm .
-
Benzylic Protons (Hₐ): These two protons are adjacent to both the aromatic ring and the ester oxygen. The strong deshielding effect of the oxygen will shift them significantly downfield. Based on data for benzyl acetate, they are predicted to appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 5.15 ppm .[3][4]
The Acetate Linker (Protons B)
-
Linker Methylene Protons (Hₑ): These two protons are positioned alpha to both the ester carbonyl group and the piperidine nitrogen. Protons alpha to a carbonyl typically appear around δ 2.1-2.6 ppm, while protons alpha to a nitrogen are in the δ 2.2-2.9 ppm range.[5] The combined electron-withdrawing effects will place this signal further downfield. A reasonable estimate is a singlet at δ 3.20–3.40 ppm .
The 4-Hydroxypiperidine Ring (Protons C, D, E, F)
The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial protons, which results in complex splitting patterns.[6]
-
Alpha-Methylene Protons (H꜀): These four protons are on the carbons directly attached to the nitrogen (C2 and C6). Due to the influence of the adjacent nitrogen, they are deshielded. The chair conformation creates two distinct signals for the axial and equatorial protons. Expect two complex multiplets, integrating to 2H each, centered around δ 2.70–2.90 ppm (equatorial) and δ 2.20–2.40 ppm (axial).[7][8]
-
Beta-Methylene Protons (Hᴅ): These four protons (C3 and C5) are adjacent to the alpha-protons and the C4 methine. Again, axial and equatorial positions will result in distinct signals. Expect two multiplets, integrating to 2H each, in the upfield region of δ 1.80–2.00 ppm and δ 1.50–1.70 ppm .[9]
-
Methine Proton (Hₑ): This single proton on C4 is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom deshields it, shifting it downfield. It will appear as a multiplet (split by the four adjacent Hᴅ protons) around δ 3.60–3.80 ppm .[9]
-
Hydroxyl Proton (Hբ): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10][11] In a solvent like DMSO-d₆, it may appear as a distinct doublet or triplet between δ 4.0–5.0 ppm . In CDCl₃, it is often a broader singlet and can appear over a wide range. This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for its assignment.
Predicted ¹H NMR Data Summary
The predicted spectral data is consolidated in the table below. These values are estimates based on analogous compounds and foundational principles.
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| Hₚₕ | Aromatic | 7.30 - 7.45 | 5H | Multiplet (m) |
| Hₐ | Benzylic CH₂ | ~ 5.15 | 2H | Singlet (s) |
| Hբ | Hydroxyl OH | 4.0 - 5.0 (variable) | 1H | Broad Singlet (br s) or Doublet (d) |
| Hₑ | Methine CH | 3.60 - 3.80 | 1H | Multiplet (m) |
| Hₑ | Linker CH₂ | 3.20 - 3.40 | 2H | Singlet (s) |
| H꜀ | Piperidine α-CH₂ (eq) | 2.70 - 2.90 | 2H | Multiplet (m) |
| H꜀ | Piperidine α-CH₂ (ax) | 2.20 - 2.40 | 2H | Multiplet (m) |
| Hᴅ | Piperidine β-CH₂ (eq) | 1.80 - 2.00 | 2H | Multiplet (m) |
| Hᴅ | Piperidine β-CH₂ (ax) | 1.50 - 1.70 | 2H | Multiplet (m) |
Experimental Protocol for High-Resolution Spectrum Acquisition
To ensure the acquisition of high-quality, interpretable data, the following self-validating protocol is recommended. The causality behind each step is explained to ensure scientific integrity.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.
-
Rationale: DMSO-d₆ is a polar aprotic solvent that will effectively solubilize the compound. Crucially, its ability to form hydrogen bonds will slow the exchange rate of the hydroxyl proton (Hբ), often resolving its signal into a sharp peak with clear coupling, which is invaluable for structural confirmation. Chloroform-d (CDCl₃) is an alternative, but the hydroxyl peak may be broader and more variable in its chemical shift.
-
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving the complex, overlapping multiplets of the piperidine ring protons.
-
-
Insert the sample into the magnet and allow it to thermally equilibrate for 2-3 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lineshapes and high resolution, which is necessary to observe fine coupling constants.
-
Reference the spectrum using Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[12]
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Process the spectrum using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the referenced peak (TMS or residual solvent) to its correct chemical shift.
-
Integrate all signals and normalize the integration to a known peak (e.g., the 2H singlet of the acetate linker, Hₑ).
-
-
Confirmatory Experiment (D₂O Shake):
-
After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signal assigned to the hydroxyl proton (Hբ) should significantly diminish or disappear entirely.
-
Figure 2: Workflow for ¹H NMR data acquisition and confirmation.
In-Depth Interpretation of the Predicted Spectrum
An analysis of the processed spectrum would involve a region-by-region examination to confirm the assignments predicted in Section 3.
-
Downfield Region (δ > 7.0 ppm): The presence of a multiplet integrating to 5H at ~δ 7.35 ppm is the primary confirmation of the monosubstituted phenyl ring.
-
Benzylic & Methine Region (δ 3.5–5.5 ppm): This region should contain three key signals. The sharpest and most downfield will be the 2H singlet at ~δ 5.15 ppm, a definitive marker for the benzylic CH₂ group (Hₐ). A multiplet at ~δ 3.70 ppm (1H) corresponds to the methine proton (Hₑ) adjacent to the hydroxyl group. The hydroxyl proton itself (Hբ), if resolved in DMSO-d₆, would appear here and its disappearance after a D₂O shake would confirm its identity.
-
Aliphatic & Linker Region (δ 1.0–3.5 ppm): This is the most crowded region. The 2H singlet for the acetate linker (Hₑ) should be clearly visible around δ 3.30 ppm. The remaining signals belong to the piperidine ring. Expect at least four distinct, broad multiplets corresponding to the axial and equatorial protons at the C2/C6 and C3/C5 positions. Their complex splitting arises from vicinal (three-bond) and geminal (two-bond) coupling. The vicinal coupling constants are highly dependent on the dihedral angle, with large couplings (~7-12 Hz) expected for axial-axial proton interactions and smaller couplings (~2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.[13][14] While a full deconvolution may require 2D NMR techniques (like COSY), the presence of these complex signals integrating to 4H each (for α and β positions) confirms the piperidine scaffold.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The unequivocal confirmation of the molecule rests on identifying key signature peaks: the 5H aromatic multiplet, the 2H benzylic singlet, the 2H acetate linker singlet, and the complex series of signals corresponding to the substituted piperidine ring. The hydroxyl and methine protons provide further verification of the 4-hydroxy substitution pattern. By following the detailed experimental protocol and using this interpretive guide, researchers can confidently verify the structure and purity of this important compound, ensuring the integrity of their subsequent research and development efforts.
References
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
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Gaggini, F., et al. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Center for Biotechnology Information. [Link]
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13C NMR spectral data for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
An In-Depth Technical Guide to the 13C NMR Spectral Data of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum for this compound. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and empirical data from analogous structural fragments to present a detailed, reasoned prediction of the 13C chemical shifts. This guide serves as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development, offering a framework for structural verification. It includes a thorough justification for each peak assignment, discusses the application of advanced techniques like DEPT-135 for structural confirmation, and provides a robust, field-proven protocol for experimental data acquisition.
Introduction to this compound and 13C NMR Spectroscopy
This compound is a molecule of interest in medicinal chemistry, incorporating a piperidine scaffold, which is a privileged structure in many pharmacologically active compounds. Accurate structural elucidation is the bedrock of drug discovery and development, and 13C NMR spectroscopy stands as a primary analytical technique for this purpose. It provides unambiguous information about the carbon skeleton of a molecule.[1][2]
Unlike 1H NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[2] This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon, making it a powerful diagnostic tool for identifying functional groups and determining molecular structure.[1][2] The wide chemical shift range of 13C NMR (typically 0-220 ppm) minimizes signal overlap, which is a common challenge in proton NMR.[1][3]
This guide will first deconstruct the target molecule into its primary fragments to establish a predictive baseline for its 13C NMR spectrum. We will then present a detailed, carbon-by-carbon assignment, followed by a discussion of experimental methods for validation.
Structural Analysis and Predicted 13C NMR Chemical Shifts
To accurately predict the 13C NMR spectrum, we will analyze the molecule by dissecting it into its constituent fragments: the 4-hydroxypiperidine ring, the benzyl group, and the acetate linker. By examining the known spectral data of these fragments, we can project the chemical shifts for the complete molecule, adjusting for the electronic effects introduced by their conjunction.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Analysis of Structural Fragments
-
4-Hydroxypiperidine: In this fragment, the carbon bearing the hydroxyl group (C4) is significantly deshielded due to the electronegativity of the oxygen atom, typically appearing around 65-70 ppm. The carbons adjacent to the nitrogen (C2, C6) are also deshielded, appearing in the 45-55 ppm range. The carbons at the 3 and 5 positions (C3, C5) are the most shielded, appearing further upfield.[4]
-
Benzyl Acetate: The key signals for this fragment are the carbonyl carbon (C=O) of the ester, which is highly deshielded and appears around 170 ppm. The benzylic methylene carbon (-O-C H₂) is found around 66 ppm.[5][6][7][8] The aromatic carbons show characteristic shifts: the ipso-carbon (attached to the CH₂ group) is around 136 ppm, with the other aromatic carbons appearing between 128-129 ppm.[5][6]
Predicted Chemical Shifts and Justification
By combining the data from the fragments and considering the electronic influence of the substituents, we can predict the chemical shifts for the target molecule. The primary influence is the replacement of a hydrogen on the piperidine nitrogen with the acetylbenzyl group, which will deshield adjacent carbons.
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |
| C8 | C=O (Ester) | ~170.0 | The ester carbonyl is one of the most deshielded carbons, consistent with data for benzyl acetate (~170.7 ppm).[5][6] |
| C10 | C (ipso-Aromatic) | ~136.0 | The ipso-carbon of the benzyl group, directly attached to the ester linkage. Its chemical shift is largely determined by the substituent and is similar to that in benzyl acetate (~136.1 ppm).[5][6] |
| C12, C14 | CH (Aromatic) | ~128.6 | ortho and para carbons of the phenyl ring. These values are standard for monosubstituted benzene rings. |
| C11, C15, C13 | CH (Aromatic) | ~128.2 | meta carbons of the phenyl ring, often overlapping with other aromatic signals.[5][6] |
| C4 | CH (CH-OH) | ~67.5 | The carbon bonded to the hydroxyl group. Its position is dictated by the electronegative oxygen. |
| C9 | CH₂ (O-CH₂) | ~66.5 | The benzylic methylene carbon, deshielded by the adjacent ester oxygen. Very similar to the value in benzyl acetate (~66.2 ppm).[5][6] |
| C7 | CH₂ (N-CH₂) | ~58.0 | This methylene carbon is alpha to both the nitrogen and the carbonyl group, leading to significant deshielding. |
| C2, C6 | CH₂ (N-CH₂) | ~52.5 | These carbons are alpha to the piperidine nitrogen. The substitution on the nitrogen removes a proton and adds an electron-withdrawing acetyl group, causing a downfield shift compared to unsubstituted 4-hydroxypiperidine. |
| C3, C5 | CH₂ | ~34.0 | These carbons are beta to the nitrogen and the hydroxyl-bearing carbon, making them the most shielded carbons in the piperidine ring. |
Advanced NMR Techniques for Structural Confirmation: DEPT-135
While the standard proton-decoupled 13C NMR spectrum provides the number and chemical environment of unique carbons, it does not reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that elucidates this information.[9]
The DEPT-135 experiment is particularly useful:
-
CH₃ and CH carbons appear as positive signals.
-
CH₂ carbons appear as inverted (negative) signals.
-
Quaternary (C) and carbonyl (C=O) carbons are absent from the spectrum.[10][11][12]
This technique would be invaluable for confirming the assignments in our predicted spectrum. For instance, it would definitively distinguish the negative CH₂ signals (C2, C3, C5, C6, C7, C9) from the positive CH signals (C4 and the aromatic CHs).
Diagram 2: DEPT-135 Experimental Outcome
Caption: Expected signal phases for different carbon types in a DEPT-135 experiment.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized protocol is critical. The following methodology is designed for a modern NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
-
Mass Determination: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity.[13][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[13]
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Do not apply labels or tape to the body of the tube that will be inserted into the spectrometer.[13][16]
Instrument Setup and Data Acquisition
Diagram 3: NMR Data Acquisition Workflow
Caption: Standard workflow for acquiring a 13C NMR spectrum.
-
Instrument Insertion: Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge, and place it into the spectrometer's autosampler or magnet.[15]
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[17] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[17][18]
-
Tuning: Tune and match the NMR probe for the 13C frequency to ensure maximum signal transmission and sensitivity.[18][19]
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).[18]
-
Spectral Width (SW): Set a spectral width to encompass all expected signals, typically 240-250 ppm (from approx. -10 to 240 ppm).[18][20]
-
Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 1024 to 4096 scans is a reasonable starting point.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. This allows for the nuclei to return to equilibrium between pulses.[18]
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to produce a clean, interpretable spectrum.[18]
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
This guide provides a robust predictive framework for the 13C NMR spectrum of this compound. The predicted chemical shifts, derived from the analysis of structural fragments and fundamental NMR principles, offer a reliable reference for researchers engaged in the synthesis and characterization of this compound. The successful application of advanced techniques like DEPT-135, in conjunction with the detailed experimental protocol provided, will enable unambiguous structural confirmation, upholding the standards of scientific integrity required in modern chemical and pharmaceutical research.
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-
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University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. [Link]
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mass spectrometry analysis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a molecule of interest for researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw from extensive experience with similar molecular scaffolds.
Introduction: The Analytical Imperative
This compound possesses a combination of structural motifs—a tertiary amine within a piperidine ring, a hydroxyl group, and a benzyl ester—that define its physicochemical properties and, consequently, the strategy for its analysis. Accurate and robust analytical methods are paramount for confirming its identity, assessing its purity, and quantifying its presence in various matrices during research and development. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice, offering the requisite sensitivity and selectivity.[1][2][3] This guide will elucidate the critical aspects of developing and executing a reliable LC-MS/MS method for this compound.
Part 1: Analytical Strategy & Methodology
A successful mass spectrometry analysis begins with a well-thought-out strategy that encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The overall workflow for the analysis is a systematic process designed to ensure reproducibility and accuracy.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent compatible with the LC-MS system. The choice of technique depends on the sample matrix and the required level of cleanliness.
Protocol 1: Protein Precipitation (PPT) for Biological Matrices (e.g., Plasma)
This method is fast and suitable for initial screening but may result in less clean extracts compared to other techniques.
-
Aliquot: Transfer 100 µL of the biological sample into a microcentrifuge tube.
-
Spike (Optional): Add an internal standard for quantitative analysis.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more thorough cleanup and can be used to concentrate the analyte, leading to improved sensitivity. A mixed-mode cation exchange sorbent is often effective for molecules with a basic nitrogen.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the piperidine nitrogen, releasing it from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting conditions (e.g., 95% mobile phase A) for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separation and Detection
A reversed-phase chromatographic method coupled with a tandem mass spectrometer is ideal for the analysis of this moderately polar compound.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | HPLC or UHPLC | UHPLC offers higher resolution and faster analysis times.[1] |
| Column | C18, 2.1 x 50 mm, <2 µm | A C18 column provides good retention for the benzyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 5-7 min | A gradient is necessary to elute the analyte with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
| MS System | Triple Quadrupole or Q-TOF | Triple quadrupoles are excellent for quantification, while Q-TOFs provide high-resolution data for structural confirmation. |
| Ionization | Electrospray (ESI), Positive Mode | The piperidine nitrogen is basic and readily protonates.[4] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temp. | 120 - 150 °C | Assists in desolvation. |
| Desolvation Temp. | 350 - 450 °C | Critical for efficient removal of solvent from droplets. |
| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation and ion transport. |
| Scan Type | Full Scan (for precursor) & Product Ion Scan (for fragments) | A full scan identifies the [M+H]⁺ ion, followed by a product ion scan to generate the fragmentation spectrum. |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
For definitive structural confirmation, especially in drug development and impurity identification, HRMS is indispensable. By providing a mass measurement with high accuracy (typically <5 ppm), the elemental composition of the parent ion and its fragments can be determined, significantly increasing confidence in the identification.
-
Molecular Formula: C₁₄H₁₉NO₃
-
Monoisotopic Mass: 249.1365 g/mol
-
Expected [M+H]⁺: 250.1438 m/z
An experimentally determined mass of the precursor ion within 5 ppm of 250.1438 m/z would strongly support the identity of this compound.[5]
Part 2: Data Analysis and Interpretation
The interpretation of the mass spectrum is a deductive process based on the principles of ionization and fragmentation.
Ionization and Expected Adducts
In positive mode ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 250.14. The tertiary amine in the piperidine ring is the most likely site of protonation due to its high basicity. Depending on the sample matrix and mobile phase composition, other adducts such as the sodium adduct [M+Na]⁺ (m/z 272.13) or the potassium adduct [M+K]⁺ (m/z 288.10) may also be observed.
Predicted Fragmentation Pathway
Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation at the most labile bonds. The fragmentation pattern is predicted to be dominated by cleavages related to the benzyl ester and the piperidine ring structure.
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The Spectroscopic Signature of a Versatile Pharmaceutical Intermediate: An In-depth Technical Guide to the FT-IR Spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide, meticulously detailing the expected vibrational modes based on the molecule's distinct functional groups: a secondary alcohol, a tertiary amine, a carboxylic ester, and a monosubstituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the structural characterization and quality control of this important compound. We will delve into the theoretical underpinnings of FT-IR spectroscopy, outline a robust experimental protocol for acquiring a high-quality spectrum, and provide a detailed interpretation of the predicted spectral data.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring, a hydroxyl group, and a benzyl acetate moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise structural integrity of this intermediate is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API).
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique "molecular fingerprint" of a compound.[1][2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum reveals the presence of specific functional groups and provides insights into the overall molecular structure.[3][4] This guide will, therefore, serve as an essential reference for the spectroscopic analysis of this compound.
Molecular Structure and Functional Groups
To predict and interpret the FT-IR spectrum, a clear understanding of the molecular structure is crucial. This compound comprises several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum.
Figure 2: Recommended workflow for FT-IR analysis using the ATR technique.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR accessory. This will account for any atmospheric and instrumental interferences. [5]4. Sample Application: Place a small amount of this compound onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal. [6]5. Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. [7]7. Cleaning: After analysis, clean the sample from the ATR crystal using an appropriate solvent.
Predicted FT-IR Spectrum: Interpretation and Analysis
The following table summarizes the predicted characteristic absorption bands for this compound, based on established correlation tables for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3200 | Secondary Alcohol (O-H) | O-H stretch, H-bonded | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. [8][9] |
| 3100 - 3000 | Aromatic C-H | =C-H stretch | Medium to Weak | Characteristic of the monosubstituted benzene ring. [8][10] |
| 3000 - 2850 | Aliphatic C-H | -C-H stretch | Medium to Strong | Arises from the piperidine ring and the acetate methylene group. [11] |
| ~1735 | Ester (C=O) | C=O stretch | Strong, Sharp | A very prominent and characteristic band for the ester functional group. [12][13] |
| 1600 & 1500 | Aromatic C=C | C=C in-ring stretch | Medium | Two distinct bands are expected for the benzene ring. [14][15] |
| 1450 - 1350 | Aliphatic C-H | -CH₂- bend (scissoring) | Medium | |
| 1300 - 1000 | Ester (C-O) & Alcohol (C-O) | C-O stretch | Strong | A complex region with overlapping bands from both the ester and secondary alcohol C-O stretching. [13]The secondary alcohol C-O stretch is expected around 1100 cm⁻¹. |
| 1250 - 1020 | Tertiary Amine (C-N) | C-N stretch | Medium to Weak | This band may be difficult to assign definitively due to overlap with other absorptions in the fingerprint region. |
| 900 - 675 | Aromatic C-H | C-H "out-of-plane" bend | Strong | For a monosubstituted benzene ring, two strong bands are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹. |
Detailed Interpretation:
-
O-H Stretching Region (3500 - 3200 cm⁻¹): The most prominent feature in this region will be a strong and broad absorption band corresponding to the O-H stretching vibration of the secondary alcohol. Its broad nature is a direct consequence of hydrogen bonding between molecules. [9]
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region will exhibit multiple peaks. Weaker to medium intensity bands above 3000 cm⁻¹ are indicative of the C-H stretching on the aromatic ring. [10]Stronger absorptions just below 3000 cm⁻¹ will be due to the numerous aliphatic C-H bonds in the piperidine ring and the methylene group of the acetate moiety. [11]
-
Carbonyl Region (~1735 cm⁻¹): A strong, sharp absorption band around 1735 cm⁻¹ is the unmistakable signature of the ester's carbonyl (C=O) group. [12][13]Its high intensity is due to the large change in dipole moment during this vibration.
-
Fingerprint Region (below 1600 cm⁻¹): This region will be complex but highly informative.
-
Aromatic C=C Stretching: Two bands of medium intensity are expected around 1600 cm⁻¹ and 1500 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzene ring. [14][15] * C-O Stretching: A strong and likely complex set of bands between 1300 cm⁻¹ and 1000 cm⁻¹ will arise from the C-O stretching vibrations of both the ester and the secondary alcohol. [13]The C-O stretch of the secondary alcohol is anticipated to be around 1100 cm⁻¹.
-
C-N Stretching: The C-N stretching of the tertiary amine is expected in the 1250-1020 cm⁻¹ range. However, this absorption may be weak and could be obscured by the more intense C-O stretching bands. Importantly, the absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.
-
Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring. Two characteristic bands are expected, which are highly diagnostic for this substitution pattern.
-
Conclusion
The FT-IR spectrum of this compound is predicted to exhibit a rich and informative pattern of absorption bands that are highly characteristic of its molecular structure. The key spectral features to look for are the broad O-H stretch of the secondary alcohol, the strong and sharp C=O stretch of the ester, and the distinct bands corresponding to the monosubstituted benzene ring. This technical guide provides a solid framework for the identification and characterization of this important pharmaceutical intermediate, enabling researchers and drug development professionals to confidently assess its purity and structural integrity. The provided experimental protocol offers a reliable method for obtaining high-quality data, which can then be interpreted using the detailed analysis presented herein.
References
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- University of California, Los Angeles - Chemistry.
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- University of Colorado Boulder - Department of Chemistry. Table of Characteristic IR Absorptions.
- Specac Ltd.
- Lin, Z. (2025). How to Interpret FTIR Results: A Beginner's Guide.
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- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
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An In-depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 502650-04-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this versatile molecule.
Molecular Overview and Significance
This compound, with the CAS number 502650-04-6, is a piperidine derivative featuring a benzyl ester functional group. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The N-benzyl group, in particular, is a common structural element in drug discovery, known for its potential to engage in crucial cation-π interactions with biological targets. The presence of a hydroxyl group on the piperidine ring and an ester moiety provides multiple points for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules. Notably, some commercial suppliers suggest its potential as an angiotensin II receptor type 1 (AT1) antagonist, highlighting its relevance in cardiovascular drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 502650-04-6 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid or viscous oil |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. |
| Boiling Point | Predicted: > 300 °C (decomposes) |
| Melting Point | Predicted: Variable, dependent on purity and crystalline form |
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthetic approach to this compound involves the N-alkylation of 4-hydroxypiperidine with a suitable benzyl haloacetate derivative. This strategy is predicated on the nucleophilic character of the secondary amine in the 4-hydroxypiperidine ring.
Caption: Retrosynthetic pathway for this compound.
The selection of benzyl 2-bromoacetate as the alkylating agent is strategic. The bromine atom is a good leaving group, facilitating the nucleophilic substitution reaction. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under various conditions if further derivatization at that position is required.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
4-Hydroxypiperidine
-
Benzyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxypiperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of benzyl 2-bromoacetate (1.1 eq.) in anhydrous acetonitrile dropwise over 15-20 minutes. The causality behind the dropwise addition is to control any potential exotherm and to minimize side reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic impurities), water, and brine. The purpose of these washes is to purify the desired product from water-soluble byproducts and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to afford the final product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.80-3.70 (m, 1H, -CHOH), 3.25 (s, 2H, -NCH₂COO-), 2.90-2.80 (m, 2H, piperidine H-2e, H-6e), 2.40-2.30 (m, 2H, piperidine H-2a, H-6a), 1.90-1.80 (m, 2H, piperidine H-3e, H-5e), 1.60-1.50 (m, 2H, piperidine H-3a, H-5a), ~1.5 (br s, 1H, -OH). |
| ¹³C NMR | δ 171.0 (C=O), 135.5 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 66.5 (-OCH₂Ph), 66.0 (-CHOH), 60.0 (-NCH₂COO-), 53.0 (piperidine C-2, C-6), 34.0 (piperidine C-3, C-5). |
| FT-IR (cm⁻¹) | 3400 (br, O-H stretch), 3030 (Ar C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1745 (C=O ester stretch), 1150 (C-O stretch). |
| Mass Spec (ESI+) | m/z 250.14 [M+H]⁺, 272.12 [M+Na]⁺. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. Its structural features allow for several strategic modifications:
-
N-Dealkylation/Functionalization: The piperidine nitrogen can be further functionalized after potential removal of the acetate group, or the entire N-substituent can be modified.
-
Hydroxyl Group Modification: The 4-hydroxyl group can be oxidized to a ketone, which is a common precursor for various piperidine-based drugs. Alternatively, it can be esterified or etherified to introduce different functionalities.
-
Ester Hydrolysis and Amide Formation: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.
The N-benzyl piperidine motif is a recognized pharmacophore in numerous approved drugs.[1] Its structural flexibility and ability to participate in key binding interactions make it a desirable feature in drug design. The potential application of this compound as an intermediate for angiotensin II receptor antagonists is of particular interest for the development of new antihypertensive agents.
Conclusion
This compound is a strategically important building block for medicinal chemists. The synthetic protocol detailed in this guide is robust and scalable, providing reliable access to this compound. The comprehensive analytical data serves as a benchmark for quality control. The versatility of this molecule, owing to its multiple functional groups, opens up numerous avenues for the synthesis of novel drug candidates targeting a range of therapeutic areas.
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- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Kumar, A., et al. (2024). N-Benzyl piperidine (N-BP) Fragment in Drug Discovery. ChemMedChem. [Link]
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Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941-952. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis is achieved through the N-alkylation of 4-hydroxypiperidine with benzyl 2-bromoacetate. This application note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. The provided protocol is designed for reproducibility and scalability in a research laboratory setting.
Introduction and Scientific Context
This compound and its derivatives are important scaffolds in the development of therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, and the 4-hydroxy substituent provides a key functional handle for further molecular elaboration. The N-benzylacetate moiety can influence the molecule's solubility, reactivity, and interaction with biological targets.[1] The synthesis described herein employs a classical and reliable method: the direct N-alkylation of a secondary amine.
The core of this synthesis is a nucleophilic substitution reaction (SN2 mechanism). The secondary amine, 4-hydroxypiperidine, acts as the nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of benzyl 2-bromoacetate, which is alpha to the carbonyl group. This attack displaces the bromide ion, a good leaving group, to form the new carbon-nitrogen bond.[2]
A critical aspect of this reaction is the management of the hydrogen bromide (HBr) byproduct. As HBr is a strong acid, it will readily protonate the basic nitrogen of the starting amine, forming an ammonium salt.[3] This salt is no longer nucleophilic, which would effectively halt the reaction. To circumvent this, a base must be included in the reaction mixture to neutralize the HBr as it is formed, allowing the amine to remain in its free, nucleophilic state.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via the following pathway:
Caption: N-alkylation of 4-hydroxypiperidine with benzyl 2-bromoacetate.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made for scaling up or down, provided that stoichiometry is maintained.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (10 mmol scale) | Equivalents | CAS No. | Supplier |
| 4-Hydroxypiperidine | 101.15 | 1.01 g | 1.0 | 5382-16-1 | Sigma-Aldrich |
| Benzyl 2-bromoacetate | 229.07 | 2.29 g (1.6 mL) | 1.0 | 5437-45-6 | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 | 584-08-7 | Fisher Scientific |
| Anhydrous Acetonitrile (MeCN) | 41.05 | 50 mL | - | 75-05-8 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | 141-78-6 | VWR |
| Saturated NaCl solution (Brine) | - | ~50 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | 7757-82-6 | Fisher Scientific |
| Silica Gel (for chromatography) | - | As needed | - | 7631-86-9 | Sorbent Tech. |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, standard laboratory glassware, rotary evaporator, flash chromatography setup.
Safety and Handling Precautions
-
4-Hydroxypiperidine: Corrosive. Causes severe skin burns and eye damage.[5] Handle in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.[6]
-
Benzyl 2-bromoacetate: Lachrymator. Causes skin, eye, and respiratory irritation.[7] It is crucial to work in a well-ventilated fume hood and wear all necessary PPE.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
All operations should be performed inside a certified chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.01 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 10 minutes at room temperature to ensure good mixing.
-
Reagent Addition: Dissolve benzyl 2-bromoacetate (2.29 g, 10 mmol) in 10 mL of anhydrous acetonitrile and transfer this solution to a dropping funnel. Add the benzyl bromoacetate solution dropwise to the stirred suspension over a period of 20-30 minutes.
-
Scientist's Note: A slow, controlled addition is critical to maintain temperature and minimize the formation of potential side products.[4]
-
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Work-up: a. Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. b. Wash the filter cake with a small amount of ethyl acetate (~20 mL). c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: a. Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. b. Wash the organic layer with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove any remaining water-soluble impurities. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale-yellow oil.
-
Purification: a. Purify the crude oil by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc). c. Collect the fractions containing the desired product (monitor by TLC) and combine them. d. Evaporate the solvent under reduced pressure to afford this compound as a pure product, typically a colorless to light-yellow oil. An expected yield is in the range of 75-85%.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Discussion and Mechanistic Insights
-
Choice of Base: Potassium carbonate is an ideal base for this transformation. It is a mild, inexpensive, and non-nucleophilic base that is sufficiently strong to neutralize the HBr generated during the reaction.[11] Its insolubility in acetonitrile helps in driving the reaction forward and simplifies its removal by filtration. Other bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) could also be used, but K₂CO₃ offers a simpler work-up.[12]
-
Choice of Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is preferred.[13] These solvents can solvate the cation (K⁺) while leaving the anion (CO₃²⁻) relatively free, enhancing its basicity. Furthermore, they are excellent solvents for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
-
Over-alkylation: While primary amines are prone to over-alkylation to form secondary, tertiary, and even quaternary ammonium salts, this is less of an issue when starting with a secondary amine.[3][14] The product is a tertiary amine, which is less nucleophilic than the starting secondary amine due to steric hindrance, reducing the rate of a second alkylation to form the quaternary ammonium salt. Careful control of stoichiometry (using no large excess of the alkylating agent) further minimizes this possibility.[4]
Conclusion
The N-alkylation of 4-hydroxypiperidine with benzyl 2-bromoacetate using potassium carbonate as a base in acetonitrile provides a reliable and efficient route to this compound. The protocol is straightforward, utilizes common laboratory reagents, and proceeds under mild conditions with a simple work-up and purification procedure. This method is well-suited for researchers in drug discovery and organic synthesis requiring access to this valuable chemical intermediate.
References
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Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]
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MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738. Available at: [Link]
- Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. Available at: [Link]
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]
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Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). Available at: [Link]
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European Patent Office. (2020). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]
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Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
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University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Available at: [Link]
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PubMed Central (PMC). (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5556. Available at: [Link]
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
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Application Notes and Protocols for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate as a Versatile Synthetic Intermediate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This versatile bifunctional molecule serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure uniquely combines a protected carboxylic acid (benzyl ester), a reactive secondary amine (within the piperidine ring), and a modifiable secondary alcohol. This guide offers detailed, field-proven protocols for its synthesis and subsequent transformations, including ester hydrolysis, alcohol oxidation, and N-debenzylation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for its effective utilization in complex synthetic campaigns.
Introduction: The Strategic Value of a Multifunctional Scaffolding
In modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous approved drugs and clinical candidates.[1] Its three-dimensional structure and ability to engage in crucial interactions with biological targets make it a cornerstone of drug design.[1] this compound emerges as a particularly valuable building block by presenting three distinct, orthogonally addressable functional groups:
-
The 4-Hydroxy Group: A nucleophilic site that can be oxidized to a ketone, alkylated, or used as a handle for introducing further complexity.
-
The Piperidine Nitrogen: A secondary amine whose basicity and nucleophilicity are strategically masked by the benzyl group, which can be selectively removed under specific conditions.
-
The Benzyl Acetate Moiety: A protected carboxylic acid that can be unmasked via hydrolysis or hydrogenolysis to enable amide bond formation, a critical step in synthesizing many active pharmaceutical ingredients (APIs).
This trifecta of functionality allows for a modular and sequential synthetic strategy, making it an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies, particularly for central nervous system (CNS) agents, analgesics, and enzyme inhibitors.[2][3][4]
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectral properties of this compound is essential for its successful application.
| Property | Data |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Typically an off-white to pale yellow solid or a viscous oil |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, methanol; sparingly soluble in water |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a multiplet for the aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), a multiplet for the proton attached to the hydroxyl-bearing carbon (~3.6-3.8 ppm), and characteristic signals for the piperidine ring protons. The methylene protons adjacent to the ester carbonyl typically appear as a singlet around 3.2 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show a characteristic signal for the ester carbonyl (~170-172 ppm), signals for the aromatic carbons of the benzyl group (~127-136 ppm), a signal for the benzylic carbon (~66 ppm), and the carbon bearing the hydroxyl group (~67 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 250.14.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch from the ester (~1730 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.
Synthesis Protocol: N-Alkylation of 4-Hydroxypiperidine
The most direct and reliable method for synthesizing the title compound is the N-alkylation of 4-hydroxypiperidine with benzyl bromoacetate. This reaction proceeds cleanly under mild conditions.
Diagram: Synthetic Scheme
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- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate in HDAC inhibitor synthesis
Application Note & Protocols
Topic: Strategic Use of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate for the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, most notably cancer.[1][2] The development of potent and selective HDAC inhibitors (HDACi) is a major focus in medicinal chemistry. A common pharmacophore for HDACi includes a zinc-binding group (ZBG), a linker moiety, and a surface recognition "cap" group.[3][4] This document provides a detailed guide on the strategic application of This compound , a versatile chemical intermediate, in the rational design and synthesis of novel piperidine-based HDAC inhibitors. We present the scientific rationale, detailed synthetic protocols, characterization methods, and application insights for researchers in the field.
Introduction: The Rationale for Piperidine-Based HDAC Inhibitors
HDAC enzymes catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[2][5] Dysregulation of HDAC activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7]
The general structure of most HDAC inhibitors can be deconstructed into three key components:
-
Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site. Hydroxamic acids are the most prevalent and potent ZBGs.[3][4][8]
-
Cap Group: A larger, often aromatic or hydrophobic moiety that interacts with the surface of the enzyme, contributing to potency and isoform selectivity.[4]
-
Linker: Connects the ZBG and the cap group, occupying a hydrophobic channel. The linker's length and rigidity are crucial for optimal positioning of the other two components.
The piperidine scaffold has emerged as a highly effective linker component in many HDAC inhibitors.[9][10] It offers a semi-rigid, three-dimensional structure that can orient the cap and ZBG moieties for optimal interaction with the enzyme active site. The 4-hydroxy position on the piperidine ring provides a convenient and strategic handle for introducing diverse cap groups.
Figure 1: General pharmacophore model for a typical HDAC inhibitor, highlighting the key functional components.
This compound: A Strategic Intermediate
This compound is an ideal starting material for building a library of HDAC inhibitors. Its structure contains three key features that can be orthogonally manipulated:
-
4-Hydroxy Group: A nucleophilic handle for the attachment of various cap groups via ether or ester linkages.
-
Piperidine Nitrogen: Part of a stable tertiary amine, incorporated within the linker.
-
Benzyl Ester: A stable protecting group for the carboxylic acid precursor of the hydroxamic acid ZBG. It can be selectively removed under mild hydrogenolysis conditions without affecting most cap groups.[11]
This multi-functional design allows for a divergent synthetic strategy, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Synthetic Workflow and Protocols
The overall strategy involves a three-step sequence: cap group installation, benzyl ester deprotection, and hydroxamic acid formation.
Figure 2: A generalized synthetic workflow for converting the starting material into a final HDAC inhibitor.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Commercial Vendors | >95% | Starting material. |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in oil | Handle with extreme care under inert gas. |
| Benzyl Bromide | Sigma-Aldrich | Reagent Grade | Example electrophile for cap installation. |
| Tetrahydrofuran (THF) | Acros Organics | Anhydrous | Use dry solvent. |
| Palladium on Carbon (Pd/C) | Strem Chemicals | 10 wt. % | Flammable catalyst. |
| Methanol (MeOH) | Fisher Scientific | ACS Grade | |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | TCI America | >98% | |
| EDC·HCl (EDCI) | Chem-Impex | >98% | Coupling agent. |
| HOBt | Oakwood Chemical | >98% | Coupling additive. |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | >99% | Non-nucleophilic base. |
| Dichloromethane (DCM) | VWR | ACS Grade |
Protocol 1: Cap Group Installation via Williamson Ether Synthesis
This protocol describes the attachment of a simple benzyl cap group as a representative example. This can be adapted for a wide variety of aryl or alkyl halides.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF (10 mL/mmol of starting material) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is typically complete when hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the desired electrophile (e.g., Benzyl Bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the capped intermediate.
Scientist's Note (Rationale): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the secondary alcohol, forming a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen, allowing it to efficiently displace the halide in an Sₙ2 reaction (Williamson ether synthesis). Using an anhydrous solvent is critical as NaH reacts violently with water.
Protocol 2: Deprotection of the Benzyl Ester
Step-by-Step Methodology:
-
Dissolve the capped piperidine intermediate (from Protocol 1) in methanol (15 mL/mmol).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Once complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which is often used in the next step without further purification.
Scientist's Note (Rationale): Catalytic hydrogenation is a mild and highly effective method for cleaving benzyl esters. The reaction proceeds on the surface of the palladium catalyst, where H₂ gas cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene as a byproduct. This method is chemoselective and typically does not affect other functional groups like aryl ethers or amides.
Protocol 3: Formation of the Hydroxamic Acid
This final step couples the carboxylic acid with hydroxylamine to form the critical zinc-binding group.[11][12]
Step-by-Step Methodology:
-
Dissolve the carboxylic acid intermediate (from Protocol 2) in DCM or DMF (10 mL/mmol).
-
Add HOBt (1.5 eq.) and EDC·HCl (1.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq.) and DIPEA (3.0 eq.) in DCM/DMF. Stir for 10 minutes.
-
Add the hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or preparative HPLC to yield the target HDAC inhibitor.
Scientist's Note (Rationale): The combination of EDC (a water-soluble carbodiimide) and HOBt is a classic peptide coupling system that efficiently forms an amide bond.[13] HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated HOBt ester. This intermediate is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the nucleophilic hydroxylamine to form the desired hydroxamic acid. DIPEA is used as a non-nucleophilic organic base to neutralize the HCl salt of hydroxylamine.
Characterization and Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized inhibitor.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the cap group protons. Disappearance of the benzyl ester signals (~5.1 ppm for -CH₂- and ~7.3 ppm for Ar-H). Appearance of broad NH and OH peaks for the hydroxamic acid moiety (often >8.5 ppm). |
| ¹³C NMR | Appearance of signals for the cap group carbons. Shift of the carbonyl carbon signal from an ester (~170-172 ppm) to a hydroxamic acid carbonyl (~165-168 ppm). |
| HRMS | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact calculated mass of the final product, confirming its elemental composition. |
| RP-HPLC | A single major peak with >95% purity under standard analytical conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). |
Application: In Vitro HDAC Inhibition Assay
Once synthesized and purified, the compound's biological activity must be assessed. A common method is a fluorometric assay using a commercially available kit (e.g., from BPS Bioscience or Enzo Life Sciences).
General Protocol Outline:
-
Serially dilute the synthesized inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor, a source of recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6), and the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Add the "Developer" solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition at each concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.
Figure 3: Simplified schematic of the hydroxamic acid ZBG chelating the catalytic Zn²⁺ ion in the HDAC active site.
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the synthesis of novel HDAC inhibitors. Its inherent structural features allow for a logical and efficient synthetic approach to generate diverse chemical entities. The protocols outlined herein provide a robust framework for researchers to build upon, enabling the exploration of new chemical space in the quest for more potent and isoform-selective HDAC inhibitors for therapeutic applications.
References
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Vertex AI Search result citing ResearchGate on Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. 9
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Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. 3
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Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors. PubMed. 14
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Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Ewha Womans University. 15
- Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Source Not Specified.
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Innovative hydroxamic acid-derived HDAC inhibitors: design, synthesis, and anticancer evaluation with diverse Zn2+-binding groups. Journal of Chinese Pharmaceutical Sciences. 8
- Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Source Not Specified.
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Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. PubMed Central. 16
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. 13
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Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. PubMed. 10
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Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PubMed. 1
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Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. 17
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Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. 6
- Medicinal chemistry advances in targeting class I histone deacetylases. Source Not Specified.
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HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. 5
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Methods for Hydroxamic Acid Synthesis. PubMed Central. 11
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. 18
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Histone Deacetylases and Their Inhibitors in Cancer Epigenetics. PMC - NIH. 2
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This compound. MCE. 19
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- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
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Leveraging Benzyl 2-(4-hydroxypiperidin-1-yl)acetate in the Rational Design of Potent Histamine H3 Receptor Antagonists
An Application Guide for Researchers
This document serves as a detailed application guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate as a pivotal intermediate in the discovery of novel histamine H3 (H3) receptor antagonists. We will explore the therapeutic rationale for targeting the H3 receptor, the strategic importance of the 4-hydroxypiperidine scaffold, and provide detailed protocols for synthesis and in vitro evaluation.
Introduction: The H3 Receptor as a Prime Therapeutic Target
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS).[1][2] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][4][5]
Blockade of the H3 receptor by antagonists or inverse agonists enhances the release of these neurotransmitters, a mechanism that has shown significant therapeutic promise for treating a range of neurological and psychiatric disorders.[1][4] These conditions include narcolepsy, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and cognitive deficits associated with Alzheimer's disease.[1][3][6] Consequently, the development of potent and selective H3 receptor antagonists is an area of intense research.
Section 1: H3 Receptor Signaling and Therapeutic Rationale
The H3 receptor couples to the Gαi/o subunit of the heterotrimeric G protein.[4] Upon activation by histamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This primary signaling cascade underlies the receptor's modulatory effects on neurotransmitter release. H3 receptor activation has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) pathway and the inhibition of the Na+/H+ exchanger.[4][7]
By antagonizing this receptor, researchers can disinhibit the presynaptic terminals, leading to a surge in histamine and other pro-cognitive neurotransmitters in the synaptic cleft.[4][5] This neurochemical enhancement forms the basis for the wake-promoting and cognitive-enhancing effects observed with H3 receptor antagonists in preclinical models.[5]
Section 2: The Role of this compound
This compound is a versatile chemical intermediate. Its value in H3 antagonist development stems from the incorporation of the 4-hydroxypiperidine moiety, a structural motif frequently found in potent, non-imidazole H3 receptor antagonists.[8][9][10]
Key Structural Features and Their Importance:
-
Piperidine Ring: This saturated heterocycle serves as a robust scaffold. The nitrogen atom is a key basic center that often forms a critical salt bridge with an acidic residue (e.g., Aspartic Acid) in the H3 receptor binding pocket.
-
4-Hydroxy Group: This functional group is a crucial handle for synthetic elaboration. It provides a reactive site for introducing various linker and lipophilic moieties via etherification or esterification, allowing for systematic exploration of the structure-activity relationship (SAR).[8]
-
Benzyl Acetate Moiety: The benzyl group serves as a convenient protecting group for the carboxylic acid. It can be readily removed via catalytic hydrogenation to unmask the free acid, which can then be coupled with various amines to build out another key pharmacophoric element of the antagonist.
The overall structure allows for a modular synthetic approach, making it an ideal starting point for building a library of diverse H3 antagonists.
Section 3: Synthetic Protocol Application
This section provides a representative, two-step protocol for elaborating this compound into a potential H3 receptor antagonist. This protocol is based on common synthetic transformations used in the field, such as O-alkylation followed by deprotection and amide bond formation.
Sources
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- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
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- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
reaction of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate with electrophiles
An In-Depth Guide to the Electrophilic Functionalization of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Medicinal Chemistry
This compound is a bifunctional synthetic building block of significant interest to researchers in drug discovery and development. Its structure elegantly combines a nucleophilic secondary alcohol on a piperidine ring with a tertiary amine, presenting distinct opportunities for chemical modification. The piperidine moiety is a privileged scaffold, frequently incorporated into pharmaceutical agents to enhance physicochemical properties like solubility and to establish key pharmacophoric interactions.[1]
This application note provides a comprehensive technical guide to the strategic functionalization of this compound through its reactions with various electrophiles. We will explore the inherent reactivity of its hydroxyl and tertiary amine centers, discuss strategies for achieving chemoselectivity, and provide detailed, field-proven protocols for key transformations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific synthetic goals.
Reactivity Analysis: Navigating Chemoselectivity
The core challenge and opportunity in the chemistry of this molecule lies in the differential reactivity of its two primary nucleophilic sites: the secondary hydroxyl group at the C4 position and the tertiary amine of the piperidine ring.
-
The 4-Hydroxyl Group (Secondary Alcohol): This group is a potent nucleophile, particularly after deprotonation by a suitable base. It is the primary site for forming new esters, ethers, and sulfonate esters, the last of which are superb leaving groups for subsequent nucleophilic substitution (SN2) reactions.[2]
-
The Piperidine Nitrogen (Tertiary Amine): The lone pair of electrons on the nitrogen atom makes it a strong nucleophile. Its most common reaction with electrophiles is the Menshutkin reaction, where it attacks an alkyl halide to form a quaternary ammonium salt.[3][4] While it can interact with other electrophiles, quaternization is the most synthetically productive pathway.
Achieving selective functionalization at the hydroxyl group in the presence of the tertiary amine is often feasible by carefully choosing reagents and conditions. For instance, reactions that do not require a strong base can often favor O-functionalization. Conversely, reactions targeting the nitrogen are typically accomplished with potent alkylating agents.
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Document ID: AN-2026-01-HPB-D01
For Inquiries Contact: [email protected]
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of the secondary hydroxyl group in Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This compound serves as a versatile intermediate in pharmaceutical and medicinal chemistry, and the strategic modification of its hydroxyl moiety is crucial for modulating its physicochemical properties, biological activity, and for use as a synthetic handle in further molecular elaboration. This document outlines three primary derivatization strategies: acylation (esterification), etherification, and silylation. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and guidance on the characterization of the resulting products. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperidine-containing scaffolds.
Introduction: The Strategic Importance of Derivatizing this compound
This compound is a bifunctional molecule featuring a secondary alcohol, a tertiary amine, and a benzyl ester. The 4-hydroxypiperidine motif is a common scaffold in a variety of biologically active molecules.[1] The hydroxyl group, in particular, offers a prime site for chemical modification to influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Derivatization at this position can also serve as a means of introducing new functionalities or linking the molecule to other pharmacophores.
The presence of a tertiary amine and a benzyl ester necessitates careful consideration of reaction conditions to achieve selective derivatization of the hydroxyl group.[2] This guide provides robust protocols designed to favor O-functionalization while minimizing potential side reactions such as N-alkylation or transesterification.
Derivatization Strategies and Protocols
This section details three common and effective methods for the derivatization of the hydroxyl group of this compound. The choice of method will depend on the desired final product and its intended application.
Acylation: Synthesis of Ester Derivatives
Acylation of the hydroxyl group to form an ester is a widely used transformation to mask the polarity of the hydroxyl group and to introduce a variety of functional groups.[3] This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base to activate the alcohol and neutralize the acidic byproduct. For this substrate, a non-nucleophilic base is recommended to avoid side reactions with the benzyl ester.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetic anhydride is chosen as a representative acylating agent for its moderate reactivity and ease of handling. Other acid anhydrides or acyl chlorides can be substituted to generate different ester derivatives.
-
Base: Triethylamine (Et₃N) is a common, non-nucleophilic base that effectively scavenges the acid byproduct without promoting unwanted side reactions. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly for less reactive alcohols or acylating agents.[4]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves the starting material and reagents.
Experimental Protocol: Acetylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired acetylated product.
Characterization of Benzyl 2-(4-acetoxypiperidin-1-yl)acetate:
-
¹H NMR: Expect a downfield shift of the proton on the carbon bearing the hydroxyl group (the CH-OH proton) and the appearance of a new singlet corresponding to the acetyl methyl group around 2.0-2.2 ppm.[5][6]
-
¹³C NMR: Expect a downfield shift of the carbon bearing the hydroxyl group and the appearance of a new carbonyl signal for the ester around 170 ppm.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the acetylated product.
Workflow for Acylation:
Caption: Workflow for the acylation of the hydroxyl group.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] This approach allows for the introduction of a wide range of alkyl or benzyl groups to the hydroxyl position.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the secondary alcohol to form the corresponding alkoxide.[9]
-
Alkylating Agent: Benzyl bromide is used as an example to form the benzyl ether. Primary alkyl halides are preferred to minimize competing elimination reactions.[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable polar aprotic solvents for this reaction.[9]
Experimental Protocol: Benzylation of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Benzyl 2-(4-benzyloxypiperidin-1-yl)acetate:
-
¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of a new set of aromatic protons corresponding to the benzyl group, along with a characteristic singlet for the benzylic CH₂ group around 4.5 ppm.[11][12]
-
¹³C NMR: Appearance of new aromatic carbon signals and a signal for the benzylic CH₂ carbon around 70 ppm.
-
MS: The molecular ion peak should correspond to the molecular weight of the benzylated product.
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson ether synthesis.
Silylation: Formation of Silyl Ethers
Silylation is a common method for protecting hydroxyl groups or for introducing a silyl moiety to modify the properties of a molecule.[13] Silyl ethers are generally stable under a variety of conditions but can be readily cleaved, making them excellent protecting groups. Tert-butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability and selective deprotection.[14][15]
Causality Behind Experimental Choices:
-
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a sterically hindered silylating agent that reacts selectively with less hindered hydroxyl groups.[14]
-
Base: Imidazole is a commonly used base for silylation reactions as it also acts as a catalyst.[14]
-
Solvent: Anhydrous dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.[14]
Experimental Protocol: TBDMS Protection of this compound
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Benzyl 2-(4-(tert-butyldimethylsilyloxy)piperidin-1-yl)acetate:
-
¹H NMR: Disappearance of the hydroxyl proton signal and the appearance of new signals in the upfield region corresponding to the tert-butyl (around 0.9 ppm) and dimethylsilyl (around 0.1 ppm) groups.
-
¹³C NMR: Appearance of new signals for the tert-butyl and dimethylsilyl carbons.
-
MS: The molecular ion peak will correspond to the molecular weight of the silylated product.
Workflow for Silylation:
Caption: Workflow for the silylation of the hydroxyl group.
Summary of Derivatization Methods
The following table provides a comparative summary of the three derivatization protocols.
| Derivatization Method | Reagents | Base | Solvent | Key Advantages | Considerations |
| Acylation | Acetic Anhydride | Triethylamine | DCM | Introduces diverse ester functionalities; generally high yielding. | Acylating agent can be moisture sensitive. |
| Etherification | Benzyl Bromide | Sodium Hydride | THF | Forms stable ether linkages; wide range of alkyl groups can be introduced. | Requires strictly anhydrous conditions; NaH is highly reactive. |
| Silylation | TBDMSCl | Imidazole | DMF | Forms a stable protecting group; readily cleaved under specific conditions. | Silylating agent is moisture sensitive; steric hindrance can affect reaction rate. |
Concluding Remarks
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the hydroxyl group of this compound. The choice of acylation, etherification, or silylation will be dictated by the specific goals of the research program. Careful execution of these protocols, with appropriate monitoring and purification, will enable the successful synthesis of a diverse range of derivatives for applications in drug discovery and development. For further assistance or to discuss derivatization of other functional groups, please contact our technical support team.
References
-
Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
-
Edwards, J. L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7847-7855. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Saeed, M., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
- Alcaide, B., et al. (2016). Silylium‐Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates. Chemistry – A European Journal, 22(34), 12096-12100.
-
Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(7), 1497-1505. [Link]
-
Moliner, V., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 14-31. [Link]
- Google Patents. (n.d.).
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Larsen, C. H., & Wilson, J. T. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology, 9(4), 849-855. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Oh, S., et al. (2007). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 62(10), 1300-1306. [Link]
-
MDPI. (2021). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Molecules, 26(11), 3185. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ResearchGate. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
Ghorbel, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Catalysts, 13(11), 1445. [Link]
-
D'Souza, A. A., & Shinde, S. D. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 2523-2528. [Link]
-
MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(2), 3844. [Link]
-
Sci-Hub. (n.d.). Synthesis and reactions of O-acetylated benzyl α-glycosides of 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-N-acetylmuramoyl-l-alanyl-d-isoglutamine esters. [Link]
-
MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4991. [Link]
-
PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. [Link]
-
PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
SpectraBase. (n.d.). 2-Hydroxyacetic acid benzyl ester. [Link]
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Application Notes & Protocols: Biological Activity Screening of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate Derivatives
Introduction: The Privileged Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone heterocyclic motif, prominently featured in a multitude of natural products and clinically approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to effectively interact with a wide range of biological targets. This structural versatility has established piperidine as a "privileged scaffold" in medicinal chemistry. Derivatives of 4-hydroxypiperidine, in particular, have shown a remarkable breadth of pharmacological activities, including analgesic, neuroprotective, antimicrobial, and anticancer properties.[2][3][4]
The novel chemical space occupied by Benzyl 2-(4-hydroxypiperidin-1-yl)acetate and its derivatives warrants a systematic and multi-faceted biological screening approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary yet robust evaluation of this compound class. We will detail field-proven protocols for primary screening cascades, focusing on cytotoxicity, antimicrobial efficacy, and neuroprotective potential, underpinned by the scientific rationale for each experimental choice.
Part 1: Foundational Cytotoxicity and Viability Screening
A fundamental first step in evaluating any new chemical entity is to determine its effect on cell viability. This provides an initial therapeutic window, distinguishing between general cytotoxicity and specific biological activity. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
The Principle of the MTT Assay
The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7] The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at approximately 570 nm.[8][9] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[7][9]
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for a 96-well plate format and should be optimized for specific cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[8]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for 'medium only' blanks. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations for testing (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5][8] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[8] Pipette up and down to mix thoroughly and dissolve the formazan crystals.
-
Incubation (Final): Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[5]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5][6]
Data Presentation and Interpretation
The results should be expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell viability by 50%, should be calculated using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | HeLa | 15.2 ± 1.8 |
| Derivative 1 | HEK293 | > 100 |
| Derivative 2 | HeLa | 78.5 ± 5.3 |
| Derivative 2 | HEK293 | > 100 |
| Doxorubicin (Control) | HeLa | 0.8 ± 0.1 |
Table 1: Example data representation for cytotoxicity screening. Data are hypothetical.
A compound with a low IC₅₀ value against a cancer cell line and a high IC₅₀ against a non-cancerous cell line indicates selective cytotoxic activity and is a promising candidate for further investigation.
Part 2: Neuroprotective Potential Screening
The piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS). A key strategy in the treatment of neurodegenerative diseases like Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[10][11]
The Principle of the Ellman's Assay for AChE Inhibition
The Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[10] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][12] The presence of an AChE inhibitor will result in a decreased rate of color formation.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the colorimetric AChE inhibition assay.
Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay
Materials:
-
This compound derivatives
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic reading capability
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.[11]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of Assay Buffer
-
20 µL of DTNB solution
-
20 µL of test compound solution (or buffer for control)
-
-
Enzyme Addition: Add 10 µL of AChE solution (e.g., 0.1 U/mL) to each well. Mix gently.
-
Pre-incubation: Incubate the plate at room temperature (or 23-37°C) for 10 minutes.[11]
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Data Acquisition: Immediately measure the absorbance at 410-412 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[10][11]
Data Analysis and Presentation
The rate of reaction (V) is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Compound | AChE Inhibition IC₅₀ (µM) |
| Derivative 3 | 5.6 ± 0.4 |
| Derivative 4 | 22.1 ± 2.1 |
| Donepezil (Control) | 0.02 ± 0.003 |
Table 2: Example data representation for AChE inhibition screening. Data are hypothetical.
Part 3: Antimicrobial Activity Screening
Heterocyclic compounds are a rich source of potential antimicrobial agents.[13][14] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is essential to identify any antibacterial or antifungal activity.
The Principle of Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard, high-throughput technique for determining MIC values.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microplates
-
Test compounds and standard antibiotics (e.g., Gentamicin, Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation
MIC values are typically reported in µg/mL or µM.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 5 | 16 | >128 | 64 |
| Derivative 6 | >128 | >128 | >128 |
| Gentamicin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 3: Example data representation for antimicrobial MIC screening. Data are hypothetical.
Conclusion and Forward Path
This guide outlines a foundational screening cascade for elucidating the primary biological activities of novel this compound derivatives. The described protocols for cytotoxicity, acetylcholinesterase inhibition, and antimicrobial activity provide a robust starting point for characterization. Promising "hit" compounds identified through this initial screening should be subjected to further, more specific secondary assays to confirm their activity, elucidate their mechanism of action, and evaluate their drug-like properties.[15] This structured approach ensures a logical and efficient progression from a novel chemical scaffold to a potential lead candidate in the drug discovery pipeline.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Kovarik, Z., Maček Hrvat, N., & Katalinić, M. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 2083, pp. 223–236). Humana Press. Retrieved from [Link]
-
Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Pharmaceuticals, 5(6), 639–653. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie. Retrieved from [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results, 12(1), 99-105. Retrieved from [Link]
-
Karaman, R. (2019). Heterocycle Compounds with Antimicrobial Activity. Current Organic Chemistry, 23(18), 1966-1983. Retrieved from [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Journal of Chemical Sciences. Retrieved from [Link]
-
Worek, F., Thiermann, H., & Wille, T. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543–553. Retrieved from [Link]
-
Fleet, G. W. J., & Nakagawa, S. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 12-25. Retrieved from [Link]
-
Synthesis and Anti-microbial Screening of Some Piperidine Derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Benzyl 2-(4-hydroxypiperidin-1-yl)acetate in Solid-Phase Organic Synthesis
An Application Note and Protocol from the Senior Application Scientist
Abstract
This guide provides a detailed technical overview and robust protocols for the application of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate as a versatile linker in solid-phase organic synthesis (SPOS). This bifunctional linker is uniquely suited for the construction of combinatorial libraries based on the N-substituted 4-hydroxypiperidine scaffold, a privileged structure in medicinal chemistry. The linker is immobilized onto a solid support via its secondary hydroxyl group, while the piperidine nitrogen serves as a reactive handle for diversification. The final product, a carboxylic acid, is liberated from the benzyl ester under mild hydrogenolysis conditions, ensuring orthogonality with common acid-labile protecting groups used in SPOS. This document outlines the core chemical principles, detailed step-by-step protocols for resin loading, scaffold derivatization, and final cleavage, as well as critical troubleshooting insights to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Advantage of a Bifunctional Linker
Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid generation of molecular libraries, streamlining the purification process by anchoring the substrate to an insoluble resin.[1][2] The choice of linker—the molecular bridge connecting the growing molecule to the solid support—is paramount, as it dictates the conditions under which the final product is cleaved and isolated.
This compound emerges as a strategic linker for several key reasons:
-
Scaffold-Based Synthesis: It directly incorporates the valuable 4-hydroxypiperidine motif into the final product structure, serving as both a linker and a core scaffold.
-
Orthogonal Cleavage: The benzyl ester protecting the nascent carboxylic acid is selectively cleaved by palladium-catalyzed hydrogenolysis.[3][4] This cleavage strategy is orthogonal to the acidic conditions (e.g., trifluoroacetic acid, TFA) typically used to remove Boc-protecting groups or cleave products from Wang or Rink Amide resins, allowing for greater synthetic flexibility.[5][6]
-
Versatile Derivatization: The secondary amine of the piperidine ring, once deprotonated, acts as a nucleophile, enabling a wide array of synthetic transformations such as N-alkylation, N-acylation, and reductive amination directly on the solid support.
This guide details the practical application of this linker, from initial resin functionalization to the isolation of the target carboxylic acids.
Chemical Principle and Overall Workflow
The synthetic strategy is centered on the linker's two distinct functional handles. The workflow can be visualized as a three-stage process: Immobilization, Derivatization, and Cleavage.
-
Immobilization: The linker's secondary hydroxyl group is covalently attached to a suitable solid-phase resin, typically a chloromethylated polystyrene resin (Merrifield resin), via a Williamson ether synthesis.
-
Derivatization: The resin-bound linker's piperidine nitrogen is the point of chemical diversification. This stage involves one or more cycles of coupling reactions to build the desired molecular complexity.
-
Cleavage: The final molecule is released from the benzyl ester via catalytic hydrogenolysis, yielding the target carboxylic acid and leaving the linker scaffold attached to the resin.
The overall process is depicted below.
Figure 1: General workflow for SPOS using the title linker.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Immobilization of the Linker on Merrifield Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin.
Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the linker's hydroxyl group, forming a reactive alkoxide. This alkoxide then displaces the chloride on the Merrifield resin in a classic SN2 reaction to form a stable ether bond.
-
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol Cl/g)
-
This compound (3.0 eq. relative to resin Cl content)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (3.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
-
Procedure:
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Wash and swell the resin with anhydrous DMF (3 x 10 mL, 5 min each). Drain the solvent.
-
Linker Alkoxide Formation (Separate Flask): In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (124 mg, 3.1 mmol) in anhydrous DMF (5 mL). Carefully add a solution of this compound (748 mg, 3.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Coupling Reaction: Transfer the prepared alkoxide solution to the vessel containing the swollen resin. Seal the vessel and shake or agitate at 60 °C for 24 hours.
-
Washing: After cooling to room temperature, drain the reaction mixture. Quench any unreacted NaH in the filtrate by the slow addition of MeOH. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/H₂O (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (2 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Quantification (Optional): The loading efficiency can be estimated by the weight gain of the resin or more accurately determined by cleaving the benzyl ester from a small, weighed amount of resin and quantifying the released linker by HPLC with a calibrated standard.
-
Protocol 3.2: N-Acylation of the Resin-Bound Linker
This protocol provides an example of derivatizing the immobilized linker by forming an amide bond.
Rationale: The piperidine nitrogen is acylated using a standard peptide coupling reagent like HATU. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the piperidine nitrogen.[1] A non-nucleophilic base, DIPEA, is required to neutralize the ammonium salt of the amine and facilitate the reaction.
Figure 2: Workflow for a single N-acylation cycle.
-
Materials:
-
Functionalized resin from Protocol 3.1 (~0.5 mmol)
-
Carboxylic acid of choice (e.g., Acetic Acid, 4.0 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous DMF
-
Anhydrous DCM
-
-
Procedure:
-
Resin Swelling: Place the resin in a synthesis vessel and swell in anhydrous DMF (10 mL) for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve the carboxylic acid (2.0 mmol) and HATU (1.95 mmol) in anhydrous DMF (5 mL). Add DIPEA (4.0 mmol) and vortex for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the swollen resin. Shake or agitate at room temperature for 4 hours.
-
Monitoring (Optional): To check for reaction completion, a small sample of resin can be removed, washed, cleaved, and analyzed by LC-MS. A negative Kaiser test is not applicable here as it tests for primary amines.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all excess reagents and byproducts.
-
Next Step: The resin is now ready for the final cleavage step (Protocol 3.3) or further synthetic transformations.
-
Protocol 3.3: Cleavage via Hydrogenolysis and Product Isolation
This final protocol describes the release of the synthesized molecule from the solid support.
Rationale: Catalytic hydrogenolysis employs a palladium catalyst and a hydrogen source to reductively cleave the C-O bond of the benzyl ester.[4] This reaction is highly specific and proceeds under neutral conditions, preserving most other functional groups. The resulting products are the desired carboxylic acid and toluene, which is easily removed.
-
Materials:
-
Derivatized resin (~0.5 mmol)
-
Palladium on carbon (Pd/C), 10 wt. % (~0.1 eq. of Pd)
-
Ammonium formate (NH₄HCO₂) (10 eq.) or a hydrogen balloon
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
DCM
-
Celite or a 0.45 µm syringe filter
-
-
Procedure:
-
Resin Preparation: Swell the dried, derivatized resin in the reaction solvent (e.g., THF, 10 mL) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Add Pd/C catalyst to the resin slurry.
-
Hydrogenation:
-
Method A (Transfer Hydrogenation): Add ammonium formate and heat the mixture to 40 °C. Stir for 4-12 hours. This method avoids the need for specialized hydrogenation equipment.
-
Method B (H₂ Gas): Purge the flask with N₂ or Ar, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4-12 hours.
-
-
Filtration: Once the reaction is complete (monitored by LC-MS of a small aliquot of the solution), filter the reaction mixture through a pad of Celite to remove the resin and the Pd/C catalyst. Wash the resin and Celite pad with additional solvent (MeOH or DCM, 3 x 5 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude residue contains the final carboxylic acid product.
-
Purification: Purify the crude product as needed, typically by reverse-phase preparative HPLC.
-
Data Summary and Expected Outcomes
The efficiency of each step is critical for the overall success. The following table provides representative data for a hypothetical synthesis to illustrate expected outcomes.
| Step | Parameter | Condition | Expected Result | Analysis Method |
| Immobilization | Resin Loading | NaH, DMF, 60°C, 24h | 0.5 - 0.8 mmol/g | Gravimetric / Cleavage-HPLC |
| N-Acylation | Coupling Yield | HATU/DIPEA, 4h | >95% | LC-MS analysis post-cleavage |
| Cleavage | Product Yield | H₂ (balloon), Pd/C, THF | 80 - 95% | Isolated yield after purification |
| Cleavage | Product Purity | H₂ (balloon), Pd/C, THF | >90% | HPLC |
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Linker Loading | - Incomplete alkoxide formation.- Steric hindrance on the resin.- Insufficient reaction time/temp. | - Ensure anhydrous conditions and sufficient stirring during alkoxide formation.- Use a lower cross-linked resin (e.g., 1% DVB).- Increase reaction time to 36-48h or temperature to 70°C. |
| Incomplete Coupling | - Insufficient reagent equivalents.- Sterically hindered carboxylic acid.- Poor resin swelling. | - Increase equivalents of acid and coupling reagents to 5-10 eq.- Extend reaction time and/or switch to a more potent coupling agent (e.g., COMU).- Ensure proper solvent choice for resin swelling (DMF, NMP, DCM). |
| Incomplete Cleavage | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Inefficient hydrogen source.- Catalyst deactivation. | - If the substrate contains sulfur, use a poison-resistant catalyst or a different cleavage strategy.- Ensure fresh ammonium formate or a properly sealed H₂ balloon.- Use fresh Pd/C catalyst. Increase catalyst loading. |
| Side Reactions | - 1,4-diazepine-2,5-dione formation if aspartic acid derivatives are used.[7] | - This specific side reaction is a known risk with β-benzyl esters of aspartic acid in peptide synthesis and highlights the importance of sequence-specific considerations.[7] While less common in small molecule synthesis, be aware of potential intramolecular cyclizations. |
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups . [Link]
-
Bobbi, J. M., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt . The Journal of Organic Chemistry. [Link]
-
Oh, S., et al. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors . ResearchGate. [Link]
-
Organic Chemistry Portal. Benzyl Esters . [Link]
-
YouTube. benzyl ether cleavage . [Link]
-
Prestidge, R. L., et al. (1977). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis . The Journal of Organic Chemistry. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Nature Protocols. [Link]
-
Knauer, S. (2019). Aqueous solid-phase peptide synthesis (ASPPS) . TUprints. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis . MDPI. [Link]
-
Parisi, S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases . Green Chemistry. [Link]
-
Navarrete-Vázquez, G., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease . Molecules. [Link]
-
St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifield) . [Link]
-
Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis . Journal of Peptide Science. [Link]
-
Jensen, K. J. (2013). Solid-Phase Peptide Synthesis: An Introduction . Springer Nature Experiments. [Link]
-
Lee, Y. R., & Kim, B. S. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters . Arkivoc. [Link]
-
Ruczyński, J., et al. (2007). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid β-benzyl ester . Journal of Peptide Science. [Link]
-
Yoo, B. K., et al. (2005). Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis . Archives of Pharmacal Research. [Link]
Sources
Application Notes and Protocols for the Debenzylation of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Introduction: Unlocking a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and drug development, piperidine scaffolds are of paramount importance due to their prevalence in numerous biologically active molecules. The target compound, 2-(4-hydroxypiperidin-1-yl)acetic acid, is a valuable bifunctional building block, incorporating both a secondary alcohol and a carboxylic acid tethered to a piperidine core.[1] Its synthesis often involves the use of protecting groups to mask reactive functionalities during intermediate steps. The benzyl ester is a frequently employed protecting group for carboxylic acids, prized for its general stability and, critically, its susceptibility to mild cleavage conditions.[2][3]
This document provides a detailed guide for researchers and drug development professionals on the deprotection of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. We will explore the most effective and practical protocols, delve into the mechanistic rationale behind procedural choices, and offer insights to ensure a high-yielding, clean, and reproducible transformation. The primary focus will be on palladium-catalyzed hydrogenolysis, a robust and widely adopted method for benzyl group removal.
Strategic Considerations for Debenzylation
The removal of a benzyl ester, a process known as debenzylation, is fundamentally a hydrogenolysis reaction—the cleavage of a chemical bond by hydrogen.[4] The benzylic carbon-oxygen bond is particularly susceptible to this cleavage. Several methods can achieve this transformation, with the optimal choice depending on the substrate's overall functionality, available equipment, and scale.
-
Catalytic Hydrogenation (H₂ Gas): This is the classic and highly efficient method, utilizing hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3] The reaction is clean, producing the desired carboxylic acid and toluene, a volatile and easily removable byproduct.[3]
-
Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative for many laboratory settings, CTH avoids the need for pressurized hydrogen gas cylinders.[2] Instead, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in situ on the catalyst surface.[2][5][6]
-
Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters.[2] This method is typically reserved for molecules containing functional groups that are sensitive to reduction, such as alkenes or alkynes.[2] For the target molecule, which lacks such groups, hydrogenation is generally preferred due to its milder conditions and simpler workup.
For this compound, both catalytic hydrogenation and CTH are excellent choices. The molecule is robust and lacks functional groups that would interfere with the reduction. The tertiary amine of the piperidine ring can, in some cases, interact with the palladium catalyst, but this is a well-understood phenomenon and is readily overcome under standard conditions.[4][7] We will detail the protocols for both CTH (the recommended method for general lab use) and traditional hydrogenation.
Recommended Protocol: Catalytic Transfer Hydrogenation (CTH)
This protocol is favored for its operational simplicity, safety, and efficiency at the research scale. Ammonium formate serves as a stable, easy-to-handle hydrogen donor.
Principle of the Method
In this reaction, ammonium formate decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia. The in situ-generated hydrogen is then immediately available for the hydrogenolysis of the benzyl ester.
Materials and Reagents
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite® 545
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (typically 10-20% by weight of the substrate).[2][3]
-
Scientist's Note: Pd/C is often pyrophoric when dry. Using a 50% water-wet catalyst is safer and standard practice. The catalyst should be handled in an inert atmosphere if possible, though for wet catalysts, careful handling in the open air is common.
-
-
Hydrogen Donor Addition: Add ammonium formate (approx. 5.0 eq) to the suspension in one portion.[2][3] An initial effervescence (CO₂ evolution) may be observed.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable eluent system might be Dichloromethane/Methanol (e.g., 9:1). The product, being a zwitterionic amino acid, will have a much lower Rf than the starting ester. Stain with potassium permanganate or ninhydrin. The reaction is typically complete within 1-4 hours.
-
Workup - Catalyst Removal: Upon completion, cool the mixture to room temperature. It is crucial to remove the palladium catalyst completely. Filter the reaction mixture through a pad of Celite®.
-
Causality Behind the Step: Celite provides a fine filtration medium that prevents the small particles of carbon-supported catalyst from passing through. Never filter a hydrogenation reaction mixture while hot, and never allow the catalyst filter cake to dry completely in the air, as it can ignite.
-
-
Washing: Wash the filter cake thoroughly with additional methanol to ensure all the product is recovered.[3]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-(4-hydroxypiperidin-1-yl)acetic acid, is often of high purity.
-
Purification (if necessary): If further purification is required, the zwitterionic product can be purified by recrystallization from a solvent system like ethanol/water or by ion-exchange chromatography.[3]
Alternative Protocols
Protocol 2: Catalytic Hydrogenation with H₂ Gas
This method is highly effective and easily scalable but requires appropriate safety equipment for handling hydrogen gas.
-
Procedure:
-
Dissolve the substrate (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.[3]
-
Carefully add 10% Pd/C (5-10% by weight of the substrate).
-
Seal the vessel and purge the system by evacuating and backfilling with nitrogen or argon three times.
-
Introduce hydrogen gas, typically via a balloon (for atmospheric pressure) or from a pressurized source for a Parr shaker apparatus.
-
Stir the reaction vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).[3]
-
Monitor the reaction by TLC or by observing hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Work up the reaction by filtering through Celite® as described in the CTH protocol.
-
Protocol 3: Acid-Catalyzed Hydrolysis
This protocol is a viable alternative if hydrogenation is not desired.
-
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq).[2]
-
Allow the mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.[2]
-
Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure.
-
The resulting product will be the TFA salt. It can be isolated as such or further processed by neutralization and extraction or ion-exchange chromatography to obtain the free amino acid.
-
Data and Protocol Comparison
| Parameter | Catalytic Transfer Hydrogenation (CTH) | Catalytic Hydrogenation (H₂ Gas) | Acid-Catalyzed Hydrolysis |
| Hydrogen Source | Ammonium Formate | H₂ Gas | N/A (Protic Solvent) |
| Catalyst/Reagent | 10% Pd/C | 10% Pd/C | Trifluoroacetic Acid (TFA) |
| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol, Ethyl Acetate[3] | Dichloromethane |
| Temperature | Reflux (e.g., 65 °C)[3] | Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric or elevated | Atmospheric |
| Pros | No H₂ gas handling, simple setup, rapid.[2] | Very clean, scalable, minimal reagents. | Avoids reduction of other functional groups. |
| Cons | Requires heating, uses stoichiometric donor. | Requires specialized equipment/handling for H₂ gas. | Harsh acidic conditions, complex workup. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the simplified mechanism of benzyl ester hydrogenolysis on a palladium surface.
Caption: Mechanism of Catalytic Hydrogenolysis.
Experimental Workflow
This flowchart outlines the general laboratory procedure for the debenzylation reaction.
Caption: General Experimental Workflow.
References
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- Phutdhawong, W., et al. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- Li, W., et al. (2011).
- BenchChem. (2025).
- ResearchGate. (2011).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- BenchChem. (2025).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- BenchChem. (2025). 2-(4-Hydroxypiperidin-4-yl)acetic Acid.
- Mahapatra, A., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Welcome to the dedicated technical support guide for the synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the common challenges encountered during this synthetic procedure, ensuring higher yields and purity.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 4-hydroxypiperidine with benzyl bromoacetate. This reaction is generally carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.
While the primary reaction is straightforward, the presence of multiple reactive sites and the nature of the reactants can lead to several side products, complicating purification and reducing the overall yield. This guide will dissect these potential issues and provide robust solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My final product is contaminated with a highly polar impurity that is difficult to remove by standard silica gel chromatography. What is this impurity and how can I get rid of it?
Answer:
This highly polar byproduct is almost certainly the quaternary ammonium salt, formed by the over-alkylation of your desired product.
Causality: The target molecule, this compound, is a tertiary amine. While it is the intended product, it remains nucleophilic and can react with a second molecule of benzyl bromoacetate. This is a classic side reaction in the N-alkylation of secondary amines[1]. The resulting quaternary ammonium salt is ionic, rendering it highly polar and often soluble in water, which can complicate the work-up and purification[2][3].
Troubleshooting Protocol:
-
Reaction Stoichiometry Control:
-
Use a slight excess of 4-hydroxypiperidine (e.g., 1.1 to 1.2 equivalents) relative to benzyl bromoacetate. This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation event.
-
Alternatively, use a sub-stoichiometric amount of benzyl bromoacetate (e.g., 0.85-0.9 equivalents) to ensure its complete consumption[4][5].
-
-
Slow Addition of Alkylating Agent:
-
Add the benzyl bromoacetate solution dropwise to the reaction mixture containing 4-hydroxypiperidine and the base over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.
-
-
Purification Strategy:
-
Aqueous Wash: During the work-up, perform multiple washes of the organic layer with water or brine. The highly polar quaternary salt will preferentially partition into the aqueous layer.
-
Column Chromatography: If the salt is still present, it will typically stick to the baseline of a normal-phase silica gel column. However, it can streak and contaminate the desired product. A common technique is to use a polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, to elute the desired tertiary amine while leaving the quaternary salt on the silica.
-
Recrystallization/Precipitation: If the desired product is a solid, recrystallization can be an effective method to remove the quaternary salt impurity. Alternatively, the quaternary salt may sometimes be precipitated from the organic solution by the addition of a non-polar solvent like hexane or diethyl ether, allowing for its removal by filtration.
-
Question 2: My NMR spectrum shows a complex mixture, and I suspect the presence of an O-alkylated isomer. How can I confirm this and how can it be avoided?
Answer:
The formation of an O-alkylated side product, Benzyl 2-((1-benzyl)piperidin-4-yloxy)acetate, is a possibility due to the presence of the hydroxyl group on the piperidine ring.
Causality: 4-hydroxypiperidine is an ambident nucleophile, possessing two nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the hydroxyl group. Nitrogen is generally a stronger nucleophile than oxygen, making N-alkylation the major pathway[6]. However, the reaction conditions can influence the N- versus O-alkylation ratio[7][8].
Troubleshooting and Identification Protocol:
-
Confirmation with NMR Spectroscopy:
-
¹H NMR: Look for characteristic shifts. In the desired N-alkylated product, the protons on the carbon adjacent to the nitrogen (the piperidine ring CH₂'s) will show a downfield shift. In the O-alkylated product, the proton on the carbon bearing the oxygen (the piperidine ring CH) will show a significant downfield shift. The benzylic protons (CH₂) will also have distinct chemical shifts in the two isomers.
-
¹³C NMR: The chemical shifts of the carbons in the piperidine ring will be different for the N- and O-alkylated products. Specifically, the carbons directly attached to the newly formed C-N or C-O bond will show the most significant differences.
-
2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity. An HMBC experiment will show a correlation between the benzylic protons of the acetate group and the carbonyl carbon, and crucially, a correlation between the protons on the carbons adjacent to the piperidine nitrogen and the benzylic protons of the newly introduced benzyl group in the N-alkylated product. For the O-alkylated product, a correlation would be seen between the benzylic protons of the acetate group and the carbon bearing the oxygen on the piperidine ring[7].
-
-
Minimizing O-Alkylation:
-
Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate or sodium carbonate. Stronger bases like sodium hydride could deprotonate the hydroxyl group, increasing the concentration of the alkoxide and promoting O-alkylation.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation. Protic solvents could potentially facilitate proton exchange and might influence the selectivity.
-
Question 3: My reaction yield is low, and the crude product contains a significant amount of benzyl alcohol. What is causing this?
Answer:
The presence of benzyl alcohol indicates the decomposition of the starting material, benzyl bromoacetate, likely through hydrolysis.
Causality: Benzyl bromoacetate has two electrophilic centers susceptible to nucleophilic attack: the carbon bearing the bromine and the carbonyl carbon of the ester. The ester linkage can be hydrolyzed under basic conditions, especially in the presence of water. Potassium carbonate is a base that can promote this hydrolysis[9]. If your solvent or reagents are not anhydrous, or if the reaction is run for an extended time at high temperatures, hydrolysis can become a significant side reaction, consuming the starting material and generating benzyl alcohol and bromoacetic acid salts.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents.
-
Dry the 4-hydroxypiperidine and potassium carbonate before use if they are suspected to contain water.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Control Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times. Once the starting material is consumed, work up the reaction promptly.
-
-
Base Selection:
-
While potassium carbonate is standard, ensure it is of good quality and anhydrous. The use of a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) could also be explored, although it may require different solvent and temperature conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants to minimize side products?
A1: To minimize over-alkylation, it is recommended to use 4-hydroxypiperidine as the excess reagent (1.1-1.2 equivalents) and benzyl bromoacetate as the limiting reagent (1.0 equivalent). This ensures that the more valuable alkylating agent is fully consumed and reduces the likelihood of the product reacting further[4][5].
Q2: What is the role of potassium carbonate in this reaction?
A2: Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the N-alkylation reaction. By scavenging the acid, it prevents the protonation of the 4-hydroxypiperidine, which would render it non-nucleophilic and halt the reaction[5].
Q3: Which solvent is best suited for this synthesis?
A3: Polar aprotic solvents are generally the best choice. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are commonly used. They effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. The product will be less polar than 4-hydroxypiperidine but more polar than benzyl bromoacetate. Staining with potassium permanganate or ninhydrin (to visualize the secondary amine starting material) can be helpful. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product and any byproducts.
Summary of Potential Side Products
| Side Product | Chemical Name | Cause | How to Minimize |
| Over-alkylation Product | Benzyl 2-(4-hydroxy-1-(2-oxo-2-(benzyloxy)ethyl)piperidin-1-ium-1-yl)acetate bromide | Reaction of the tertiary amine product with excess benzyl bromoacetate. | Use excess 4-hydroxypiperidine; slow addition of benzyl bromoacetate. |
| O-alkylation Product | Benzyl 2-((1-benzyl)piperidin-4-yloxy)acetate | Nucleophilic attack from the hydroxyl oxygen instead of the amine nitrogen. | Use mild, non-nucleophilic bases; use polar aprotic solvents. |
| Hydrolysis Product | Benzyl alcohol | Hydrolysis of the ester in benzyl bromoacetate under basic conditions. | Use anhydrous reagents and solvents; control reaction time and temperature. |
Visualizing the Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Reaction scheme showing the desired N-alkylation pathway and common side reactions.
Standard Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide.
- Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6.
- A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate.
- Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide.
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- Benzyl 2-bromoacet
- N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
- Why n-alkylation is more favorable than o-alkyation?
- 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Supporting Information for a scientific public
- A facile synthesis of benzyl-α, β-unsatur
- 4-hydroxy-piperidine derivatives and their preparation.
- Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
- N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
- Process for producing benzyl acetate and benzyl alcohol.
- Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosph
- Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses Procedure.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. PubMed Central.
- Procedure for N-alkylation of Piperidine?
- 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI.
- Preparation method of N-benzyl-4-piperidone.
- Alkylation using EPZ10. Indian Journal of Pharmaceutical Sciences.
- Efficient metal-catalyzed direct benzylation and allylic alkyl
- Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. Preprints.org.
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
purification of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate by column chromatography
Welcome to the technical support guide for the purification of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this and similar polar, basic compounds. As Senior Application Scientists, we have curated this guide to explain not just the "how," but the critical "why" behind each step, ensuring your success.
The Challenge: Purifying a Polar, Basic Compound
This compound possesses two key structural features that complicate its purification via standard silica gel chromatography: a polar hydroxyl (-OH) group and a basic tertiary amine within the piperidine ring. The basic nitrogen can engage in strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to common issues like significant peak tailing, poor separation, and even irreversible adsorption of the product to the stationary phase.[1][2] This guide provides a robust protocol and a systematic approach to overcoming these challenges.
Recommended Purification Protocol
This protocol provides a validated starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 32–63 µm) | Standard, cost-effective choice. Its acidic nature requires mobile phase modification for this compound. |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) | Offers a good polarity range for eluting the target compound. An alternative is Ethyl Acetate / Hexanes. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | CRITICAL STEP: Neutralizes acidic silanol sites on the silica, preventing peak tailing and improving recovery.[2][3] |
| Elution Method | Gradient Elution | Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 10% MeOH). |
| Sample Loading | Dry Loading (adsorbed onto silica) | Prevents compound precipitation at the top of the column and ensures a narrow, evenly distributed starting band for optimal separation.[4] |
| TLC Analysis | Stain with Potassium Permanganate (KMnO₄) | The compound may not be UV-active. KMnO₄ stain will visualize the hydroxyl group. |
Step-by-Step Experimental Workflow
-
TLC Analysis & Solvent System Optimization:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Develop TLC plates using various ratios of your chosen solvent system (e.g., 98:2, 95:5, 90:10 DCM:MeOH) that already contain the 0.5-1% basic modifier (TEA or NH₄OH) .
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 for the best separation on the column.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or Methanol).
-
Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 50-100 g for 1.0 g of crude, depending on separation difficulty) in your initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).
-
Wet-pack your chromatography column with the slurry, ensuring a level and compact bed without air bubbles.[2]
-
Add a thin layer of sand on top of the packed silica.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample onto the sand layer. Add another thin layer of sand on top of the sample.
-
Gently add the initial mobile phase to the column, being careful not to disturb the surface.
-
Begin elution, starting with the low-polarity mobile phase and gradually increasing the percentage of the polar solvent (Methanol) based on your TLC analysis.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is causing this and how do I fix it?
A: This is the most common issue for basic, nitrogen-containing compounds and is caused by strong acid-base interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface.[1] This interaction leads to inconsistent binding and slow release from the stationary phase, resulting in tailing.
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount (0.5-1% by volume) of a competitive base like triethylamine (TEA) or a solution of ammonium hydroxide to your mobile phase.[2][3] This modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute symmetrically.
Caption: Mechanism of peak tailing reduction by a basic modifier.
Q2: My product recovery is very low, as if the compound is stuck on the column.
A: This can be due to two primary reasons: either your mobile phase is not polar enough to elute the compound, or your compound is irreversibly adsorbing or decomposing on the silica gel.[5]
Solutions:
-
Increase Mobile Phase Polarity: If you have not already, slowly increase the concentration of the polar solvent (e.g., methanol) in your mobile phase. For very polar compounds, a mobile phase containing 1-10% of a 10% ammonium hydroxide solution in methanol can be used as the polar component.[3]
-
Check for Decomposition: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then let it sit for 1-2 hours. Re-spot the material in the same lane and run a 2D TLC.[5] If new spots appear or the original spot diminishes, your compound is likely unstable on silica.
-
Change the Stationary Phase: If decomposition is confirmed, switch to a more inert stationary phase. Neutral alumina is an excellent alternative that lacks the strong acidity of silica gel.[6] You will need to re-optimize your solvent system on an alumina TLC plate.
Q3: I can't separate my product from a very polar impurity. They are eluting together.
A: This is a classic separation challenge that requires optimizing selectivity.
Solutions:
-
Flatten the Gradient: Run a shallower, more gradual gradient of your mobile phase. This increases the column volumes over which the separation occurs, providing more opportunity for resolution.
-
Try a Different Solvent System: The selectivity of the separation is highly dependent on the solvents used. If you are using DCM/Methanol, try a different system like Ethyl Acetate/Hexanes (with TEA). The different solvent interactions can alter the relative elution order and improve separation.
-
Consider an Alternative Stationary Phase: If solvent optimization fails, the interaction mode may need to be changed. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be effective.[3] HILIC uses a polar stationary phase with a high-concentration organic mobile phase, providing a different selectivity compared to normal-phase chromatography.[7][8]
Q4: My column has stopped flowing or the flow rate has become extremely slow.
A: This is typically caused by either precipitation of the crude material at the top of the column or by improper packing (e.g., silica particles are too fine or have been fractured by excessive pressure).[5]
Solutions:
-
Prevent Precipitation: This issue often occurs when a compound is dissolved in a strong solvent for loading but is poorly soluble in the less polar starting mobile phase.[9] The best way to prevent this is by using the dry loading method described in the protocol above.
-
Column Repacking: If the blockage is severe, the column may need to be repacked. Ensure you are using the correct mesh size of silica gel and avoid using excessively high pressure during packing and running, which can fracture the silica particles and create fines that clog the column.
Caption: A troubleshooting workflow for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Why is a basic modifier like triethylamine (TEA) preferred over something like pyridine? A: TEA is highly effective and has a boiling point (90 °C) that allows it to be easily removed with the solvent on a rotary evaporator. Pyridine is also basic but has a higher boiling point (115 °C) and a strong, unpleasant odor, making it more difficult to remove completely from the final product.
Q2: How much silica gel should I use relative to my crude product? A: The ratio of silica gel to crude material depends on the difficulty of the separation. A general guideline is:
-
Easy Separation (ΔRf > 0.2): 30-40 g of silica per 1 g of crude.
-
Moderate Separation (ΔRf ~ 0.1): 50-100 g of silica per 1 g of crude.
-
Difficult Separation (ΔRf < 0.1): >100 g of silica per 1 g of crude, or consider preparative HPLC.
Q3: Can I reuse my silica gel after a purification? A: It is strongly discouraged. Impurities from the previous run can remain adsorbed to the silica and contaminate your next purification. Given that silica gel is relatively inexpensive, using fresh material for each separation is the best practice to ensure purity and reproducibility.
Q4: My compound is an oil. How can I be sure it is pure and free of solvent? A: After removing the solvent on a rotary evaporator, place the flask containing your oily product on a high-vacuum line for several hours to remove trace amounts of solvent (like DCM, TEA, or Ethyl Acetate). Purity should then be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. A clean NMR spectrum with the correct integrations and no visible solvent peaks is a strong indicator of purity.
Q5: What are the main differences if I use neutral alumina instead of silica gel? A: Neutral alumina is a polar stationary phase, but it is not acidic. It is excellent for purifying basic compounds that are sensitive to the acidity of silica gel.[3] However, the selectivity (elution order of compounds) can be different from silica. You must perform a new TLC analysis on alumina plates to determine the appropriate mobile phase before running the column.
References
- BenchChem. (2025).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Reddit. (2024).
- BenchChem. (2025).
- Waters Blog. (2025).
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Biotage. (2023).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 4-Hydroxypiperidine
Welcome to the technical support center for the N-alkylation of 4-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold in their synthetic endeavors. The N-substituted 4-hydroxypiperidine motif is a cornerstone in a multitude of pharmaceutical agents, making the mastery of its synthesis essential.
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Core Methodologies for N-Alkylation
The N-alkylation of 4-hydroxypiperidine, a secondary amine, can be achieved through several robust methods. The choice of method depends on the nature of the alkylating agent (R-X), substrate sensitivity, and desired scale.
-
Direct Alkylation with Alkyl Halides (SN2 Reaction) : This is the most traditional approach, involving the direct reaction of 4-hydroxypiperidine with an alkyl halide (or sulfonate). The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.[1] While straightforward, this method's primary challenge is controlling over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt.[2][3] Careful control of stoichiometry and slow addition of the alkylating agent can help mitigate this issue.[2]
-
Reductive Amination : This is often the most reliable and widely used method for synthesizing tertiary amines from secondary amines, as it inherently prevents over-alkylation.[1][4] The process involves the condensation of 4-hydroxypiperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reductant because it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions.[1][4]
-
Buchwald-Hartwig Amination : For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[1][5] This method allows for the formation of C-N bonds under conditions that are often milder than traditional methods like nucleophilic aromatic substitution. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this transformation.[5][6]
Fundamental Reaction Pathway: Direct N-Alkylation (SN2)
Caption: Generalized SN2 mechanism for direct N-alkylation.
Part 2: Detailed Experimental Protocol: Reductive Amination
This protocol describes a general, high-fidelity procedure for the N-alkylation of 4-hydroxypiperidine with an aldehyde using sodium triacetoxyborohydride.
Materials & Reagents
-
4-Hydroxypiperidine (1.0 equiv)
-
Aldehyde or Ketone (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxypiperidine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M).
-
Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction : Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for reductive amination.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What went wrong?
Possible Causes & Solutions:
-
Poor Quality Reagents :
-
Alkylating Agent : Ensure your alkyl halide has not decomposed. If it's old, consider purifying it by distillation or filtration through a plug of alumina.
-
Reducing Agent (for Reductive Amination) : Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.
-
Solvent : Ensure your solvent is truly anhydrous. Water can hydrolyze the iminium intermediate in reductive aminations or react with strong bases.
-
-
Inactive Catalyst (for Buchwald-Hartwig) : The palladium catalyst/ligand system can be sensitive to air and moisture. Ensure you are using proper Schlenk techniques or a glovebox for setup.
-
Incorrect Base : For direct alkylation, the base may be too weak to neutralize the acid formed, causing the reaction to stall as the amine starting material becomes protonated.[2] Consider a stronger base (see FAQ 1).
-
Low Temperature : Some less reactive alkylating agents (e.g., alkyl chlorides, sterically hindered halides) may require heating to proceed at a reasonable rate. Try increasing the temperature to 40-70 °C.[2]
Q2: I'm seeing a significant amount of a byproduct that has double the mass of my alkyl group added. What is it and how do I prevent it?
This is a classic case of over-alkylation , resulting in the formation of a quaternary ammonium salt.[3] This occurs when the tertiary amine product, which is still nucleophilic, reacts with another equivalent of the alkyl halide.
Solutions to Prevent Over-alkylation:
-
Stoichiometry Control : Use a slight excess of the amine (e.g., 1.2-1.5 equivalents of 4-hydroxypiperidine relative to the alkyl halide). This ensures the alkylating agent is consumed before it can react with the product.
-
Slow Addition : Add the alkyl halide slowly to the reaction mixture using a syringe pump over several hours.[2] This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant secondary amine starting material.
-
Switch to Reductive Amination : This is the most effective solution. The mechanism of reductive amination does not allow for over-alkylation, making it the superior method when this side reaction is a problem.[1]
Q3: My product is contaminated with a substance where the alkyl group is attached to the oxygen instead of the nitrogen. How can I improve N-selectivity?
You are observing O-alkylation . While the nitrogen of a secondary amine is generally more nucleophilic than the oxygen of a secondary alcohol, O-alkylation can compete under certain conditions.
Solutions to Improve N-Selectivity:
-
Choice of Base and Solvent : Hard bases (like NaH) can deprotonate the hydroxyl group, creating a highly nucleophilic alkoxide that favors O-alkylation. Using softer, non-ionic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ in a polar aprotic solvent (Acetonitrile, DMF) typically favors N-alkylation.[2][7]
-
Protecting Group Strategy : For complete control, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether before performing the N-alkylation. The protecting group can be removed in a subsequent step.
-
Phase Transfer Catalysis (PTC) : PTC can enhance the nucleophilicity of the amine in the organic phase, often leading to high N-selectivity.[8][9]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common N-alkylation issues.
Part 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for direct alkylation?
The base prevents the protonation of the amine by the H-X byproduct. An ideal base should be strong enough to do this but should not cause side reactions.
| Base | Type | Common Solvent(s) | Pros | Cons |
| K₂CO₃ / Cs₂CO₃ | Inorganic | Acetonitrile, DMF | Inexpensive, easy to remove by filtration, generally favors N-alkylation.[2][7] | Heterogeneous, may require heating and longer reaction times. |
| DIPEA / Et₃N | Hindered Amine | DCM, Acetonitrile | Soluble (homogeneous), non-nucleophilic, good for sensitive substrates.[2][10] | Can be difficult to remove during workup; may require acidic wash. |
| NaH | Hydride (Strong) | THF, DMF | Very strong, drives reactions to completion quickly. | Can deprotonate the -OH group leading to O-alkylation; requires careful handling (moisture-sensitive). |
Q2: What is the best solvent for this reaction?
Polar aprotic solvents are generally preferred as they can dissolve the amine and base salts while effectively solvating the transition state of the SN2 reaction.
| Solvent | Polarity | Boiling Point | Key Considerations |
| Acetonitrile (MeCN) | Polar Aprotic | 82 °C | Excellent choice for reactions with K₂CO₃ or DIPEA.[2] Easy to remove. |
| DMF | Polar Aprotic | 153 °C | High boiling point allows for heating; excellent solvating power. |
| DCM / DCE | Polar Aprotic | 40 °C / 84 °C | Standard for reductive aminations.[4] Low boiling point (DCM) makes it easy to remove. |
| Toluene | Nonpolar | 111 °C | Can be used in Phase Transfer Catalysis (PTC) systems. |
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase (e.g., 10% Methanol in DCM with 1% NH₄OH) that gives good separation between your starting material and product. The starting amine and product can be visualized with ninhydrin stain (4-hydroxypiperidine will stain, the tertiary amine product will not or will be very faint) or potassium permanganate stain. LC-MS is a more powerful tool that provides definitive identification and quantification of starting materials and products.
Q4: What are the best practices for purifying the N-alkylated product?
-
Aqueous Work-up : An initial acid/base work-up can remove unreacted starting amine and the base. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining 4-hydroxypiperidine, then wash with base (e.g., sat. NaHCO₃) to remove acidic impurities. Caution: Your product may be acid-sensitive or water-soluble as a salt.
-
Flash Column Chromatography : This is the most common method for purification. Silica gel is standard. A gradient elution from a nonpolar solvent (Hexanes or Ethyl Acetate) to a more polar one (e.g., Ethyl Acetate/Methanol) is typically effective. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel column.
Q5: Can I use an alcohol directly as an alkylating agent instead of an alkyl halide?
Yes, this is possible through a process known as "Borrowing Hydrogen" or Hydrogen Autotransfer catalysis.[11][12] This method uses a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Nickel) to transiently oxidize the alcohol to an aldehyde in situ.[11][12] The aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the iminium intermediate. This is a greener, more atom-economical approach but requires specialized catalysts and conditions.[11]
References
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
- Google Patents. (1974).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?[Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Wikipedia. N-Hydroxypiperidine. [Link]
-
ResearchGate. (2015). For alkylation of a secondary amine...which base and solvent do I have to use?[Link]
-
Matassini, C., Clemente, F., & Wrodnigg, T. M. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]
-
ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]
-
ResearchGate. 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. (1983).
-
PubMed Central (PMC). (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
- Google Patents. (2009).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2018). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
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Technical Support Center: Understanding and Mitigating the Degradation of Piperidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on the potential degradation pathways of piperidine-containing compounds. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of pharmaceuticals and other chemical entities that incorporate this common heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound shows decreasing purity over time in storage. What are the likely causes?
A1: The instability of piperidine-containing compounds during storage can often be attributed to several factors, primarily oxidation, hydrolysis, and photodegradation. The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation, even from atmospheric oxygen over extended periods.[1] This can lead to the formation of N-oxides or more complex ring-opened products.[1] Additionally, many piperidine derivatives are sensitive to moisture, which can lead to hydrolysis, particularly if there are other susceptible functional groups in the molecule.[2][3] Exposure to light, especially UV light, can also initiate degradation through photolytic pathways.[1][4] Proper storage conditions, such as in a cool, dry, and dark environment, are crucial to maintain stability.[2][3]
Q2: I am observing unexpected metabolites in my in vitro metabolism studies of a piperidine-containing drug candidate. What are the common metabolic pathways?
A2: The metabolism of piperidine-containing compounds is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2D6 often playing significant roles.[5][6][7] Common metabolic fates include:
-
N-dealkylation: This is a major metabolic pathway for many piperidine-containing drugs, where an alkyl group attached to the piperidine nitrogen is removed.[5][8][9]
-
Ring Oxidation: Oxidation can occur at various positions on the piperidine ring. Alpha-oxidation can lead to the formation of lactams, while oxidation at other positions can introduce hydroxyl groups.[5][8]
-
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.[5][8]
-
Ring Opening and Contraction: In some cases, more complex metabolic transformations can occur, including the opening of the piperidine ring or its contraction to a pyrrolidine ring.[10][11][12]
The specific metabolites formed will depend on the overall structure of the molecule and the specific CYP isoforms involved.[6]
Q3: How can I predict the most likely degradation pathways for my novel piperidine-containing compound?
A3: Predicting degradation pathways involves a combination of theoretical assessment and experimental studies. A good starting point is to analyze the functional groups present in your molecule. The piperidine ring itself is a key site for oxidation.[1] Other functional groups, such as esters or amides, will be susceptible to hydrolysis. A powerful experimental approach is to conduct forced degradation studies .[1][13][14][15] This involves subjecting the compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to intentionally induce degradation.[1][14][15] By analyzing the resulting degradation products, you can identify the most labile parts of the molecule and elucidate its degradation pathways.[1][15]
Troubleshooting Guides
Issue: Inconsistent Results in Analytical Assays
Symptom: You observe a decrease in the peak area or the appearance of new, unidentified peaks in your HPLC or LC-MS analysis over a series of experiments.
Potential Cause: This is a strong indicator of compound degradation under your experimental or storage conditions.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure your compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress.[2][3]
-
Assess Solvent Stability: The choice of solvent for your analytical method is critical. Some organic solvents can promote degradation. Consider performing a short-term stability study of your compound in the analytical solvent.
-
Conduct a Forced Degradation Study: As detailed in the protocol below, a forced degradation study is the most definitive way to identify potential degradants and understand the stability of your compound.[1][13][14][15] This will help you to develop a stability-indicating analytical method.
Issue: Low Metabolic Stability in in vitro Assays
Symptom: Your piperidine-containing compound shows a short half-life and high intrinsic clearance in human liver microsome (HLM) assays.
Potential Cause: The compound is likely being rapidly metabolized by CYP enzymes.[16][17]
Troubleshooting Steps:
-
Identify the Metabolic "Soft Spot": The first step is to identify which part of the molecule is most susceptible to metabolism. This is typically done through metabolite identification studies using LC-MS/MS. Common metabolic liabilities on piperidine-containing compounds are N-dealkylation and oxidation of the piperidine ring.[5][8]
-
Structure-Activity Relationship (SAR) and Structural Modification: Once the metabolic soft spot is identified, you can rationally design analogues to block or slow down the metabolic process. For example, if N-dealkylation is the major pathway, you could replace the N-alkyl group with a more metabolically stable group. If ring oxidation is the issue, introducing substituents on the ring can sometimes hinder enzymatic attack.
-
CYP Inhibition Profile: Determine which specific CYP isoforms are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or specific chemical inhibitors.[6] Knowing the responsible enzymes can help predict potential drug-drug interactions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify the degradation pathways of a piperidine-containing compound.
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and elucidate degradation pathways.[1][15]
Materials:
-
Your piperidine-containing compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
RP-HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a specified temperature (e.g., 80°C) for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable RP-HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to help elucidate their structures.
-
Data Interpretation:
The chromatograms from the stressed samples will reveal the conditions under which your compound is unstable. The appearance of new peaks indicates the formation of degradation products. By comparing the degradation profiles under different stress conditions, you can infer the likely degradation pathways.
Visualization of Degradation Pathways
Metabolic Degradation Pathways
The following diagram illustrates common metabolic pathways for piperidine-containing compounds mediated by Cytochrome P450 enzymes.
Caption: Common Phase I metabolic pathways of piperidine-containing drugs.
Forced Degradation Workflow
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: A general workflow for conducting a forced degradation study.
Summary of Key Degradation Pathways
| Degradation Pathway | Common Stress Condition(s) | Potential Products | Key Susceptible Moiety |
| Oxidation | Oxidizing agents (e.g., H₂O₂), atmospheric oxygen | N-oxides, hydroxylated derivatives, lactams, ring-opened products | Piperidine nitrogen, α-carbons |
| Hydrolysis | Acidic or basic conditions, moisture | Depends on other functional groups (e.g., cleavage of esters, amides) | Ester, amide, or other hydrolyzable groups |
| Photodegradation | Exposure to UV or visible light | Radical-mediated degradation products, complex mixtures | Chromophores within the molecule, piperidine ring |
| Metabolism (in vivo) | Cytochrome P450 enzymes | N-dealkylated, hydroxylated, and N-oxide metabolites, ring-opened or contracted products | N-alkyl groups, piperidine ring |
References
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
What is the stability of piperidine? BIOSYNCE Blog. [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
-
Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom: Mechanistic Aspect and Application to Piperidine Alkaloid Synthesis. Journal of the American Chemical Society. [Link]
-
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
Piperidine. Wikipedia. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
Piperidine. PubChem. [Link]
-
What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC. [Link]
-
Major pathways of alfentanil metabolism in vitro: piperidine... ResearchGate. [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]
-
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. [Link]
-
(PDF) Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Profiling of in vitro metabolism of New Psychoactive Substances. CORE. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Analysis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions to assist in the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not only the steps but also the scientific reasoning behind them to ensure the integrity of your results.
Troubleshooting Guide: Navigating Common NMR Spectral Issues
This section addresses specific problems you may encounter during the NMR analysis of this compound, helping you to diagnose and resolve them effectively.
Question 1: I'm seeing unexpected singlets around 7.3 ppm and 5.1 ppm in my ¹H NMR spectrum. What could they be?
Answer:
These signals are highly indicative of residual starting material or a degradation product. Specifically, a singlet around 5.1 ppm integrating to 2 protons and a multiplet around 7.3 ppm integrating to 5 protons strongly suggest the presence of a benzyl-containing compound.
-
Benzyl Bromoacetate (Starting Material): If your synthesis involved the reaction of 4-hydroxypiperidine with benzyl bromoacetate, the latter would show a characteristic singlet for the benzylic protons (-CH₂-) at approximately 4.6-5.2 ppm and the aromatic protons of the phenyl group between 7.3-7.4 ppm.
-
Benzyl Alcohol (Degradation Product): this compound can undergo hydrolysis to form benzyl alcohol and 2-(4-hydroxypiperidin-1-yl)acetic acid. Benzyl alcohol exhibits a singlet for its benzylic protons around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm region.
Experimental Workflow for Confirmation:
-
Spiking Experiment: A definitive way to confirm the identity of these peaks is to add a small, known amount of the suspected impurity (e.g., benzyl bromoacetate or benzyl alcohol) to your NMR tube. If the peak increases in intensity, you have confirmed its identity.
-
2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment can help to confirm the absence of coupling between the singlet at ~5.1 ppm and other protons in the molecule, which is expected for a benzylic -CH₂- group adjacent to a carbonyl or oxygen.
Below is a workflow diagram for identifying these specific impurities.
Caption: Workflow for identifying benzyl-containing impurities.
Question 2: My integration values for the piperidine protons are off, and I see some broad signals. What does this suggest?
Answer:
This observation often points to the presence of unreacted 4-hydroxypiperidine or issues with proton exchange.
-
Unreacted 4-Hydroxypiperidine: The starting material, 4-hydroxypiperidine, has a different chemical structure and thus different chemical shifts for its piperidine protons compared to the product. Its presence will lead to overlapping signals and incorrect integration ratios for the product's piperidine ring protons. The amine and hydroxyl protons of 4-hydroxypiperidine are also exchangeable, often appearing as broad signals.
-
Proton Exchange: The hydroxyl (-OH) and potentially the amine proton (if protonated) can exchange with residual water or acidic/basic impurities in your sample. This exchange can lead to signal broadening.
Troubleshooting Steps:
-
D₂O Shake: To identify exchangeable protons (like -OH), add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad signals corresponding to exchangeable protons will disappear or significantly decrease in intensity.
-
Check pH: The chemical shifts of the piperidine protons can be sensitive to the pH of the sample. If there is residual acid or base from the workup, it can lead to signal shifting and broadening. Consider neutralizing your sample before analysis.
-
Compare with a Standard: If available, compare your spectrum with a reference spectrum of pure 4-hydroxypiperidine to identify its characteristic peaks.
The following table summarizes the expected ¹H NMR chemical shifts for the product and potential impurities to aid in identification.
| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Piperidine Protons (ppm) | Other (ppm) |
| This compound | ~7.35 (m, 5H) | ~5.15 (s, 2H) | ~1.4-1.9 (m), ~2.2-2.8 (m), ~3.7 (m) | ~3.2 (s, 2H, -CH₂-CO) |
| Benzyl Bromoacetate | ~7.38 (m, 5H) | ~5.18 (s, 2H) | - | ~3.85 (s, 2H, Br-CH₂-CO) |
| 4-Hydroxypiperidine | - | - | ~1.4-1.9 (m), ~2.5-3.1 (m), ~3.7 (m) | Broad signals for -OH and -NH |
| Benzyl Alcohol | ~7.3 (m, 5H) | ~4.6 (s, 2H) | - | Broad signal for -OH |
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the NMR analysis of this compound.
Question 3: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer:
While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following are typical values for pure this compound in CDCl₃.
¹H NMR:
-
~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~5.15 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).
-
~3.7 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group in the piperidine ring (CH-OH).
-
~3.2 ppm (s, 2H): The methylene protons between the piperidine nitrogen and the carbonyl group (N-CH₂-CO).
-
~2.2-2.8 ppm (m, 4H): The axial and equatorial protons on the carbons adjacent to the nitrogen in the piperidine ring.
-
~1.4-1.9 ppm (m, 4H): The remaining axial and equatorial protons of the piperidine ring.
-
Broad singlet (variable): The hydroxyl proton (-OH).
¹³C NMR:
-
~171 ppm: Carbonyl carbon (C=O).
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128.5 ppm: Aromatic CH carbons of the benzyl group.
-
~67 ppm: Benzylic carbon (-O-CH₂-Ph).
-
~66 ppm: Carbon bearing the hydroxyl group in the piperidine ring (CH-OH).
-
~60 ppm: Methylene carbon between the piperidine nitrogen and the carbonyl group (N-CH₂-CO).
-
~53 ppm: Carbons adjacent to the nitrogen in the piperidine ring.
-
~34 ppm: The other two carbons in the piperidine ring.
This logical relationship between structure and NMR signals is visualized below.
Caption: Correlation of key structural features with their NMR signals.
Question 4: How can I use 2D NMR to confirm the structure of this compound and its impurities?
Answer:
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the structure of your compound and identifying impurities.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For your main compound, you would expect to see correlations between the protons within the piperidine ring. This can help you trace the connectivity of the ring system and distinguish it from impurity signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It is invaluable for assigning carbon signals. For example, you can definitively assign the benzylic carbon at ~67 ppm by observing its correlation with the benzylic protons at ~5.15 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is extremely useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, you should see a correlation between the benzylic protons (~5.15 ppm) and the carbonyl carbon (~171 ppm), confirming the ester linkage.
By using a combination of these 2D NMR techniques, you can build a complete picture of the molecular structure and confidently identify any impurities that may be present.
References
Technical Support Center: Troubleshooting Low Yield in Benzyl 2-(4-hydroxypiperidin-1-yl)acetate Synthesis
Introduction: The synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a crucial step in the development of various pharmaceutical intermediates. The most common route involves the N-alkylation of 4-hydroxypiperidine with a benzyl haloacetate, typically benzyl bromoacetate. This S_N2 reaction, while straightforward in principle, is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide provides a structured, in-depth approach to troubleshooting common problems encountered during this synthesis, offering explanations for experimental choices and providing validated protocols to enhance success.
Core Synthesis Pathway and Potential Pitfalls
The primary reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the electrophilic carbon of benzyl bromoacetate. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction.
Caption: Primary reaction pathway and major side reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental observations and provides a logical path to identify and solve the underlying issues.
Scenario 1: Low to No Conversion of Starting Materials
Question: I have run the reaction overnight, but my TLC/LC-MS analysis shows predominantly unreacted 4-hydroxypiperidine and benzyl bromoacetate. What are the likely causes?
Answer: This issue typically points to one of four areas: reagent quality, the choice of base, the solvent system, or the reaction temperature.
-
Reagent Inactivity or Impurity:
-
Benzyl Bromoacetate: This reagent is a lachrymator and can degrade upon exposure to moisture. Ensure it is fresh or has been stored properly under an inert atmosphere.
-
4-Hydroxypiperidine: This starting material is hygroscopic. The presence of water can interfere with the reaction. Ensure it is dry before use.
-
-
Ineffective Base: The base is critical for neutralizing the HBr byproduct. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Weak Bases: Tertiary amine bases like triethylamine (TEA) or DIPEA can be effective, but may require heat to drive the reaction to completion.[2]
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to act as an acid scavenger but mild enough to prevent significant side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous for maximum surface area and reactivity.[1]
-
-
Incorrect Solvent Choice: This is an S_N2 reaction, which is highly sensitive to the solvent.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents should be avoided. They can solvate the amine nucleophile through hydrogen bonding, creating a "cage" that hinders its ability to attack the electrophile, thereby slowing the reaction rate significantly.[3][4]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile, Acetone): These are the ideal choice. They can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[5][6] Acetonitrile (ACN) and Dimethylformamide (DMF) are highly recommended.[1]
-
-
Insufficient Temperature: While the reaction often proceeds at room temperature, particularly with a reactive alkylating agent, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting significant side reactions.
Scenario 2: Complex Reaction Mixture with Multiple Products
Question: My reaction shows the formation of some product, but the TLC/LC-MS is messy. I see a highly polar spot that doesn't move from the baseline on the TLC plate. What is happening?
Answer: A complex mixture indicates the presence of side reactions. The highly polar, immobile spot is a classic sign of the primary culprit in amine alkylations: over-alkylation .
-
Primary Issue: Over-Alkylation to Form Quaternary Ammonium Salt:
-
Causality: The desired product, this compound, is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine they are formed from.[7][8] This product can therefore react with another molecule of benzyl bromoacetate to form a quaternary ammonium salt. This salt is ionic, highly polar, and often insoluble in common organic solvents used for work-up, complicating purification and reducing the yield of the desired product.[9]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the nucleophile (4-hydroxypiperidine, e.g., 1.1 - 1.2 equivalents) relative to the alkylating agent (benzyl bromoacetate, 1.0 equivalent). This ensures the alkylating agent is consumed before significant over-alkylation can occur.[9]
-
Slow Addition of Alkylating Agent: Adding the benzyl bromoacetate slowly over several hours using a syringe pump is a highly effective technique. This maintains a low instantaneous concentration of the electrophile, statistically favoring the reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.[1][9]
-
-
-
Secondary Issue: Ester Hydrolysis:
-
Causality: Benzyl esters can be sensitive to cleavage under harsh basic or acidic conditions.[10][11] If a very strong base (like NaOH or NaH) is used, or if the reaction is heated for a prolonged period in the presence of water, the ester can hydrolyze to benzyl alcohol and the corresponding carboxylic acid salt.
-
Solutions:
-
Use a milder base like K₂CO₃ or Cs₂CO₃.[1]
-
Ensure all reagents and the solvent are anhydrous.
-
Avoid excessive heating or prolonged reaction times. Monitor the reaction and stop it upon completion.
-
-
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis? A1: The optimal conditions balance reaction rate with the suppression of side reactions. A proven starting point is to use 1.1 equivalents of 4-hydroxypiperidine, 1.0 equivalent of benzyl bromoacetate, and 1.5-2.0 equivalents of anhydrous potassium carbonate in anhydrous acetonitrile (ACN) or DMF at room temperature to 50 °C.[1][9]
Q2: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction? A2: Using NaH is not recommended. While it would deprotonate the amine, it is a very strong, non-selective base. It can also deprotonate the hydroxyl group, opening a pathway for O-alkylation. Furthermore, its high reactivity increases the risk of ester hydrolysis and other side reactions. Mild inorganic bases like K₂CO₃ are much more suitable.[1]
Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes. The product will be more polar than the benzyl bromoacetate but less polar than the 4-hydroxypiperidine. The quaternary salt byproduct will not move from the baseline. Stain with potassium permanganate or ninhydrin (for the starting amine). For more precise monitoring, LC-MS is ideal.
Q4: My product is difficult to purify by column chromatography. Are there other methods? A4: The product is a basic amine, which can streak on silica gel. To improve chromatography, you can pre-treat the silica with triethylamine or add 0.5-1% triethylamine to your eluent. Alternatively, an acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with water to remove inorganic salts, then extract the aqueous layer with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
Q5: Is reductive amination a viable alternative to this direct alkylation? A5: Yes, reductive amination is an excellent alternative that completely avoids the problem of over-alkylation.[9] The synthesis would involve reacting 4-hydroxypiperidine with benzyl glyoxylate (the aldehyde equivalent) to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). While this requires a different starting material, it often provides higher yields of the pure, mono-alkylated product.[9][12]
Data Summary and Recommended Protocols
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Stoichiometry | 1.1 eq. Amine / 1.0 eq. Halide | Optimal | High | Minimizes over-alkylation by consuming the halide.[9] |
| 1.0 eq. Amine / 1.1 eq. Halide | May be high | Low | Promotes formation of quaternary salt.[1] | |
| Base | K₂CO₃, Cs₂CO₃ | High | High | Effective acid scavenger, mild enough to prevent side reactions.[1] |
| Et₃N, DIPEA | Moderate to High | Moderate | Weaker bases may require heat; can be harder to remove.[2] | |
| NaH, NaOH | Variable | Low | Too harsh; promotes ester hydrolysis and other side reactions. | |
| Solvent | ACN, DMF | High | High | Polar aprotic; accelerates S_N2 reaction.[4][6] |
| THF, DCM | Moderate | Moderate | Less polar; slower reaction rates. | |
| EtOH, H₂O | Low | Variable | Protic; solvates and deactivates the nucleophile.[3] | |
| Addition Method | Slow (Syringe Pump) | High | High | Maintains low electrophile concentration, suppressing over-alkylation.[9] |
| All at once | Moderate | Moderate to Low | High initial concentration of halide increases risk of over-alkylation. |
Protocol 1: Optimized N-Alkylation to Minimize Byproducts
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxypiperidine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to create a ~0.2 M solution based on the limiting reagent.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
In a separate flask, dissolve benzyl bromoacetate (1.0 eq.) in a small amount of anhydrous acetonitrile.
-
Using a syringe pump, add the benzyl bromoacetate solution to the stirred suspension over 2-3 hours.
-
After the addition is complete, allow the reaction to stir at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction by TLC every 1-2 hours until the benzyl bromoacetate is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Work-up and Purification
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Dissolve the crude oil in ethyl acetate (~50 mL).
-
Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using a gradient eluent (e.g., 20% to 80% ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent system to prevent streaking).
References
- Patel, M., & Patel, N. (2018). A review on piperidine derivatives with their pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4067.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online Discussion]. Available at: [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. Available at: [Link]_
-
Pennington, L. D., & Murelli, R. P. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 429–434. Available at: [Link]
-
Caputo, F., et al. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2014). Factors That Affect SN2 Reactions. Available at: [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. Available at: [Link]
-
Quora. (2018). What is the effect of solvent on SN2? Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. Benzyl Esters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted starting materials from Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Technical Support Center: Purification of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of unreacted starting materials. The following question-and-answer format addresses specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude reaction mixture contains unreacted 4-hydroxypiperidine. How can I effectively remove this basic impurity?
Answer:
Unreacted 4-hydroxypiperidine is a common impurity in the synthesis of this compound. Due to its basic nature and high water solubility, a liquid-liquid extraction with a dilute acidic solution is the most effective method for its removal.[1][2][3][4] The acid will protonate the basic nitrogen of the 4-hydroxypiperidine, forming a water-soluble ammonium salt that will partition into the aqueous phase.[2][3] Your desired product, being less basic, will remain in the organic layer.
Underlying Principle: Acid-Base Extraction
This technique leverages the differential solubility of a basic compound and its protonated salt form. The unreacted amine (4-hydroxypiperidine) is soluble in many organic solvents. However, upon reaction with an acid (like HCl), it forms a salt (4-hydroxypiperidinium chloride) which is highly soluble in water and poorly soluble in nonpolar organic solvents.[1][4][5]
Experimental Protocol: Acid Wash for 4-Hydroxypiperidine Removal
-
Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM). Diethyl ether is also a viable option.[6]
-
First Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% HCl).[3]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.[6]
-
Phase Separation: Allow the layers to separate completely. The top layer will typically be the organic phase (unless a halogenated solvent like DCM is used), and the bottom will be the aqueous phase.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the amine, repeat the wash with fresh dilute acid one or two more times.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.
Visualizing the Workflow: Acid-Base Extraction
Sources
Technical Support Center: Recrystallization of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Welcome to the technical support center for the purification of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our approach is grounded in established chemical principles and field-proven experience to ensure you can achieve the highest purity for your compound.
Understanding the Molecule: Key Characteristics for Purification
This compound possesses several structural features that influence its purification by recrystallization. The presence of a benzyl ester group introduces aromatic and ester functionalities, while the 4-hydroxypiperidine moiety provides a polar, hydrogen-bonding capable, and basic nitrogen-containing ring. This combination of polar and non-polar characteristics requires a careful and systematic approach to solvent selection and crystallization conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solute is highly supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.[2] For this compound, this phenomenon can be particularly prevalent due to the potential for strong intermolecular interactions and the presence of impurities that can depress the melting point.
Troubleshooting Steps:
-
Increase the Solvent Volume: The most common reason for oiling out is that the solution is too concentrated.[3][4] Try redissolving the oil in more of the hot solvent to decrease the supersaturation.[5]
-
Lower the Crystallization Temperature: If the compound is coming out of solution at a temperature above its melting point, slowing the cooling process can be beneficial.[4] Allow the solution to cool gradually to room temperature before placing it in a cold bath.
-
Change the Solvent System: The polarity of your solvent may be too high. Consider switching to a less polar solvent or using a solvent mixture. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[6] For instance, you could dissolve your compound in a minimal amount of a hot polar solvent like isopropanol or ethyl acetate and then slowly add a non-polar solvent like hexanes or heptane until the solution becomes slightly turbid.[7]
-
Seeding: Introducing a "seed crystal" of the pure compound can provide a nucleation point for crystal growth to begin, bypassing the energy barrier for spontaneous nucleation that can lead to oiling out.[5][8]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that may induce crystallization.[3][5]
Visualizing the Problem: The Phenomenon of Oiling Out
Caption: Logical workflow of oiling out versus crystallization.
Q2: I'm not sure which solvent to use for the recrystallization. What's a good starting point?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10] Given the structure of this compound, a solvent of intermediate polarity is often a good choice.
Recommended Solvent Screening Protocol:
-
Small-Scale Testing: Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe at Room Temperature: Note the solubility in each solvent at room temperature. An ideal solvent will not dissolve the compound at this stage.[10]
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the solutions that dissolved upon heating to cool to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.[11]
Suggested Solvents for Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group can interact with the 4-hydroxy moiety, while the alkyl chain provides some non-polar character. |
| Esters | Ethyl acetate | "Like dissolves like" principle suggests an ester-based solvent could be effective.[7] |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Nitriles | Acetonitrile | Often used for the crystallization of nitrogen-containing compounds.[11] |
| Aromatic | Toluene | The benzyl group of the target molecule may have good solubility in an aromatic solvent at high temperatures. |
| Mixed Solvents | Ethyl acetate/Hexanes, Isopropanol/Water | Allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics. |
Q3: My compound won't crystallize out of solution, even after cooling. What should I do?
A3: A failure to crystallize usually indicates one of two things: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Too Much Solvent: This is the most frequent cause.[4] If you have used too much solvent, you can carefully evaporate some of it off by gently heating the solution or by using a rotary evaporator, and then attempt to cool it again.[3][5]
-
Induce Crystallization:
-
Cool to a Lower Temperature: If an ice bath is not sufficient, try a dry ice/acetone bath for a short period. Be aware that very rapid cooling can sometimes lead to the precipitation of impurities.
-
Consider an Anti-Solvent: If your compound is dissolved, you can try slowly adding a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[2]
Recrystallization Troubleshooting Flowchart
Caption: A step-by-step troubleshooting guide for crystallization.
Q4: The recovery of my compound after recrystallization is very low. How can I improve the yield?
A4: A low yield can be frustrating, but it is often rectifiable. The primary causes are using too much solvent or premature crystallization.
Strategies to Improve Yield:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound.[9] Excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.[5]
-
Ensure Complete Precipitation: Cool your solution for a sufficient amount of time. After reaching room temperature, allow it to sit in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Recover from Mother Liquor: If you suspect a significant amount of your compound is still in the filtrate, you can try to recover it by evaporating the solvent and performing a second recrystallization on the resulting solid.
-
Prevent Premature Crystallization: If your compound crystallizes too quickly during hot filtration to remove insoluble impurities, you can try using a slightly larger volume of solvent and then concentrating the solution before cooling.[3]
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Kawai, S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1674-1680.
- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Wang, J., et al. (2017). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 21(10), 1599-1605.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Introduction
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in Active Pharmaceutical Ingredients (APIs), its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
However, the physicochemical properties of this compound—specifically its polar nature and the presence of a basic tertiary amine—present unique challenges for chromatographic analysis. Standard reversed-phase methods may suffer from poor retention and peak tailing, compromising the accuracy of purity assessments.[3][4]
This guide provides an in-depth, objective comparison of three distinct HPLC strategies for the robust purity analysis of this compound:
-
Optimized Reversed-Phase (RP-HPLC)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
Drawing upon established chromatographic principles and field-proven insights, this document will explain the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method. All methodologies are presented within the framework of regulatory expectations, referencing International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and trustworthiness.[5][6][7][8]
Understanding the Analyte: A Chromatographic Perspective
The successful development of an HPLC method begins with a thorough understanding of the analyte's structure and its inherent physicochemical properties.
Structure:
-
Benzyl Ester: This group provides a strong chromophore, making UV detection highly effective and straightforward.
-
Tertiary Amine (Piperidine Nitrogen): This functional group is basic (typical pKa ~8-10). At acidic or neutral pH, the nitrogen is protonated, making the molecule cationic. This positive charge can lead to undesirable ionic interactions with residual acidic silanols on silica-based column packings, resulting in peak tailing.[9] Operating at a high pH deprotonates the amine, neutralizing the charge and significantly improving peak shape.
-
Hydroxyl Group (-OH): This group, along with the ester and the tertiary amine, contributes to the molecule's overall polarity. Highly polar compounds are often poorly retained on traditional non-polar stationary phases like C18, sometimes eluting in the void volume.[3][10]
These characteristics necessitate a departure from generic "off-the-shelf" C18 methods and a move toward specialized chromatographic techniques.
Comparative Analysis of Chromatographic Strategies
The selection of a chromatographic mode is the most critical decision in method development. Here, we compare three powerful alternatives, each with a distinct retention mechanism tailored to the challenges posed by this compound.
Optimized Reversed-Phase (RP-HPLC) at High pH
Principle: RP-HPLC separates molecules based on their hydrophobicity.[11] By using a mobile phase with a pH significantly above the analyte's pKa (e.g., pH 10), the tertiary amine remains in its neutral, free-base form. This minimizes ionic interactions with the stationary phase, leading to improved peak symmetry. A polar-embedded or polar-endcapped C18 column can further enhance the retention of this moderately polar compound.
Rationale for Choices:
-
High pH Mobile Phase (pH 10): The primary strategy to mitigate peak tailing for a basic analyte.[9] A volatile buffer system like ammonium bicarbonate is chosen for its compatibility with mass spectrometry (MS), should impurity identification be required.[9][12]
-
Stationary Phase (e.g., Waters XBridge C18, Phenomenex Kinetex EVO C18): These columns are designed for chemical stability at high pH, which would degrade traditional silica-based columns. Their surface chemistry provides better retention for polar analytes compared to standard C18 phases.
-
Detector: UV detection at ~220 nm or ~257 nm, corresponding to the absorbance maxima of the benzyl chromophore, provides excellent sensitivity.
dot
Caption: RP-HPLC retention mechanism at high pH.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an ideal technique for separating highly polar compounds that are unretained in reversed-phase.[13][14] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase high in a water-miscible organic solvent, like acetonitrile.[15] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[16]
Rationale for Choices:
-
Stationary Phase (e.g., Waters ACQUITY UPLC BEH Amide, Thermo Scientific Accucore 150 Amide HILIC): Amide phases are less acidic than bare silica, offering better peak shapes for basic compounds. They provide robust retention for a wide range of polar molecules.[14]
-
Mobile Phase: A high percentage of acetonitrile (>80%) ensures retention in HILIC mode. A volatile salt like ammonium formate is added to the aqueous portion to control ionic strength and improve peak shape.[13]
-
Benefit for MS: The high organic content of the mobile phase promotes efficient desolvation and ionization in an electrospray ionization (ESI) source, often leading to a significant enhancement in MS sensitivity compared to RP-HPLC.[14][16]
dot
Caption: HILIC retention via partitioning.
Mixed-Mode Chromatography (MMC)
Principle: MMC columns possess stationary phases with multiple, deliberate retention mechanisms, such as reversed-phase and ion-exchange.[17] For a basic compound like this compound, a mixed-mode column combining hydrophobic (e.g., C18) and cation-exchange functionalities is highly effective. This dual retention mechanism provides unique selectivity and the ability to retain and separate compounds of varying polarity and charge state.[18][19]
Rationale for Choices:
-
Stationary Phase (e.g., Thermo Scientific Acclaim Trinity P1, SIELC Primesep B): These columns have both hydrophobic chains and charged groups (e.g., sulfonic acid). Retention can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[19][20]
-
Mobile Phase: A simple acidic mobile phase (e.g., with formic or acetic acid) ensures the analyte is protonated and can engage in strong cation-exchange interactions, while the hydrophobic backbone provides reversed-phase retention. This approach avoids the need for ion-pairing reagents, making it fully MS-compatible.[17][21]
-
Unique Selectivity: The ability to manipulate two retention mechanisms simultaneously offers powerful control over the separation and can resolve impurities that might co-elute in single-mode chromatography.[18]
dot
Caption: Dual retention mechanisms in Mixed-Mode Chromatography.
Performance Comparison: A Data-Driven Perspective
To provide an objective comparison, the following table summarizes the expected performance of each technique for the analysis of this compound, assuming separation from a hypothetical polar impurity (Impurity A) and a non-polar impurity (Impurity B).
| Performance Metric | Optimized RP-HPLC (High pH) | HILIC | Mixed-Mode Chromatography (MMC) | Rationale & Justification |
| Retention of Analyte (k') | Moderate (2 < k' < 10) | Strong (k' > 5) | Strong & Tunable (k' > 3) | HILIC and MMC provide stronger retention for this polar compound than RP-HPLC.[14][17] |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.1) | Good to Excellent (1.0 - 1.3) | Excellent (0.95 - 1.2) | High pH in RP and the ion-exchange mechanism in MMC effectively address tailing. HILIC can sometimes show tailing if secondary interactions are not well-controlled.[9] |
| Resolution from Polar Impurity A | Poor to Moderate | Excellent | Excellent | RP-HPLC struggles to retain and resolve early-eluting polar compounds. HILIC and MMC excel in this area.[3][18] |
| Resolution from Non-Polar Impurity B | Excellent | Moderate to Good | Excellent | RP-HPLC is ideal for non-polar compounds. MMC's dual nature handles both well. HILIC may provide less resolution for closely related non-polar species. |
| MS Compatibility | Good (with volatile buffers) | Excellent | Excellent | HILIC's high organic mobile phase is optimal for MS.[16] Both MMC and high-pH RP are highly compatible when using volatile mobile phases without ion-pairing reagents.[12][17] |
| Method Robustness | High | Moderate | High | RP-HPLC methods are generally considered highly robust. HILIC can be more sensitive to mobile phase composition and water content, requiring careful equilibration.[4] |
| Ease of Use / Implementation | High | Moderate | Moderate | RP-HPLC is the most common and familiar technique. HILIC and MMC require a deeper understanding of their unique retention mechanisms for successful method development. |
Method Development and Validation Workflow
A scientifically sound analytical method must be validated to demonstrate it is fit for its intended purpose.[22] The validation process follows a logical workflow, grounded in the principles outlined by the ICH Q2(R2) guidelines.[23][24][25]
dot
Caption: A risk-based workflow for HPLC method development and validation.
Key Validation Parameters (ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Detailed Experimental Protocols
The following protocols provide starting conditions for each of the three discussed chromatographic modes. These should serve as a foundation for further method optimization and validation.
Protocol 1: Optimized Reversed-Phase HPLC
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: C18 column stable at high pH (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 20% B
-
20 min: 70% B
-
25 min: 70% B
-
25.1 min: 20% B
-
30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: Amide-phase HILIC column (e.g., Thermo Scientific Accucore 150 Amide HILIC, 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0 min: 0% B
-
15 min: 40% B
-
16 min: 40% B
-
16.1 min: 0% B
-
22 min: 0% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Protocol 3: Mixed-Mode Chromatography (MMC)
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: Mixed-mode RP/Cation-Exchange column (e.g., Acclaim Trinity P1, 3.0 x 100 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0 min: 10% B
-
20 min: 60% B
-
22 min: 60% B
-
22.1 min: 10% B
-
27 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 20:80 Acetonitrile:Water.
Conclusion and Recommendations
The purity assessment of this compound requires a thoughtfully selected chromatographic strategy that addresses its inherent polarity and basicity. While a standard C18 method is likely to fail, all three presented alternatives offer viable and robust solutions.
-
For routine Quality Control (QC) environments, the Optimized Reversed-Phase HPLC method at high pH is often the preferred choice. It is built upon the most common chromatographic platform, making it easy to implement, and it is exceptionally robust.
-
For research, development, and impurity profiling, where maximum resolution of polar impurities and high sensitivity for MS-based identification are paramount, HILIC and Mixed-Mode Chromatography are superior. HILIC offers exceptional retention for polar species and enhanced MS signal.[14][16] Mixed-Mode Chromatography provides a uniquely tunable selectivity, allowing for the resolution of complex mixtures of polar, non-polar, acidic, and basic compounds in a single run.[19][20]
The final choice depends on the specific application, available instrumentation, and the impurity profile of the sample. By understanding the principles and performance characteristics of each technique, analytical scientists can confidently develop and validate a method that ensures the quality and integrity of this critical pharmaceutical intermediate.
dot
Caption: Decision guide for selecting the optimal HPLC method.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]
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Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
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Wikipedia. Hydrophilic interaction chromatography. [Link]
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Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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HELIX Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
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Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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Chromatography Today. Evolution of Mixed-Mode Chromatography. [Link]
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Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
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ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
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Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the LC-MS/MS Fragmentation Pattern of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation and quantification of novel chemical entities are paramount. Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a molecule featuring a benzyl ester and a hydroxylated piperidine moiety, presents a unique analytical challenge. This guide provides an in-depth exploration of its fragmentation behavior under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. We will dissect the predicted fragmentation pathways, propose a robust analytical methodology, and objectively compare this technique with alternative analytical approaches, furnishing researchers with the critical insights needed for confident compound characterization.
The Structural Blueprint: Predicting Fragmentation
The positive ion electrospray ionization (ESI) tandem mass spectrum of this compound is anticipated to be rich with structurally informative fragment ions. The protonated molecule, [M+H]⁺, with a calculated m/z of 264.15, serves as the precursor for collision-induced dissociation (CID). The fragmentation cascade is dictated by the lability of the benzyl ester and the piperidine ring.
A primary and highly characteristic fragmentation pathway for benzyl esters is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 . This occurs via a rearrangement and cleavage of the benzyl group. Concurrently, the loss of the entire benzyl acetate moiety from the piperidine ring is expected, leading to a fragment at m/z 102 , corresponding to the protonated 4-hydroxypiperidine.
Further fragmentation of the piperidine ring is also probable. A neutral loss of water (H₂O) from the 4-hydroxy position is a common fragmentation route for hydroxylated piperidines, which would result in a fragment ion at m/z 246.14 from the precursor ion. Subsequent fragmentation of the piperidine ring can occur through α-cleavage adjacent to the nitrogen atom.
Here is a proposed fragmentation pathway:
Figure 1: Predicted ESI-MS/MS fragmentation pathway of this compound.
The Gold Standard: A Proposed LC-MS/MS Protocol
For the sensitive and selective analysis of this compound, a reverse-phase LC-MS/MS method is the technique of choice.[1] The inherent polarity of the molecule, coupled with its basic nitrogen, makes it amenable to positive ion ESI.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition to achieve a final concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).
2. Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting condition of 5-10% B, ramping up to 95% B over 5-7 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
Precursor Ion: m/z 264.15.
-
Product Ions (for MRM): m/z 91.1, m/z 102.1, m/z 246.1 (collision energy to be optimized for each transition).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
This method provides a robust starting point for method development and validation, offering high sensitivity and selectivity for the target analyte.[1]
A Broader Perspective: Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for its sensitivity and specificity, other analytical techniques can provide complementary information or may be more suitable depending on the analytical objective.[1]
| Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation followed by mass analysis of the precursor and fragment ions.[1] | Chromatographic separation of volatile compounds followed by mass analysis.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.[3][4] |
| Sample Volatility | Not required. | Requires volatility or derivatization to increase it. | Not required. |
| Sensitivity | Very high (pg to fg levels).[1] | High (ng to pg levels), but generally lower than LC-MS/MS.[5][6] | Lower (µg to mg levels). |
| Selectivity | Very high, especially with MRM.[1] | High, based on retention time and mass spectrum. | Very high, provides detailed structural information. |
| Structural Information | Provides fragmentation pattern for structural elucidation. | Provides fragmentation pattern, often with more extensive fragmentation (EI). | Provides detailed connectivity and stereochemistry.[3] |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability.[1] | Not required. |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
| Throughput | High. | Moderate. | Low. |
In-depth Comparison
NMR Spectroscopy: NMR provides the most definitive structural information, including the connectivity of all atoms and stereochemical details.[3] For this compound, ¹H and ¹³C NMR would confirm the presence of the benzyl group, the acetate linker, and the substituted piperidine ring.[4][8][9] 2D NMR techniques like COSY and HSQC would establish the complete bonding network. However, NMR is significantly less sensitive than mass spectrometry and is not suitable for trace-level quantification.
Conclusion
The analysis of this compound is most effectively achieved using LC-MS/MS, which offers a powerful combination of sensitivity, selectivity, and structural information. The predicted fragmentation pattern, centered around the formation of the tropylium ion and characteristic losses from the piperidine ring, provides a solid foundation for method development. While GC-MS and NMR serve as valuable complementary techniques for comprehensive characterization, LC-MS/MS remains the gold standard for routine quantification and confirmation in complex matrices. This guide provides the necessary framework for researchers to develop and implement robust and reliable analytical methods for this and structurally related compounds.
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. For drug intermediates like Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a molecule featuring both a labile ester and a basic nitrogen center, a robust analytical method is paramount. While High-Performance Liquid Chromatography (HPLC) is the established workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for purity assessment without the need for an identical reference standard.[1][2]
This guide provides an in-depth, practical comparison of qNMR and HPLC for the purity determination of this compound. It is designed for researchers, analytical scientists, and drug development professionals seeking to leverage the strengths of qNMR for accurate and defensible purity assignments.
The Foundational Principle: Why qNMR is a Primary Ratio Method
At its core, qNMR is uniquely powerful because the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[3][4] This fundamental principle allows for the determination of the amount of an analyte by comparing its signal integral to that of a certified reference material (an internal standard) of known purity, weighed accurately into the same solution.[4] Unlike chromatography, which relies on the response factor of a detector and requires calibration with a standard of the same compound, qNMR is a primary ratio method.[5] This makes it invaluable for characterizing new chemical entities, qualifying in-house reference standards, or when an analyte-specific standard is unavailable or prohibitively expensive.[6]
Experimental Design: A Validated qNMR Workflow
A successful qNMR experiment is a system of controlled variables. Each parameter is chosen to eliminate systematic error and ensure the final purity value is a true reflection of the sample's composition.
Step 1: Strategic Selection of Signals and Internal Standard
The first, and arguably most critical, step is the selection of appropriate signals for both the analyte and the internal standard (IS).
-
Analyte Signal Selection: For this compound, several proton signals are available. The ideal signal is sharp, well-resolved, and located in a region of the spectrum free from other signals, including those from impurities or the solvent.
-
Benzylic Protons (-CH₂-Ph): The two protons on the methylene group adjacent to the phenyl ring are excellent candidates. They typically appear as a sharp singlet around 5.1-5.2 ppm and are unlikely to overlap with other signals.
-
Aromatic Protons (-C₆H₅): The five protons on the phenyl ring (around 7.3-7.4 ppm) can also be used, but their multiplet structure can sometimes complicate precise integration.
-
Piperidine Protons: These signals are often complex, overlapping multiplets and are generally poor choices for quantification.
-
-
Internal Standard (IS) Selection: An ideal IS must meet several criteria[7][8]:
-
High Purity (≥99.5%): The accuracy of the entire measurement hinges on the known purity of the IS.[7]
-
Chemical Stability: It must not react with the analyte, solvent, or trace moisture.
-
Simple Spectrum: Preferably, it should have one or two sharp singlet peaks in an uncongested region of the spectrum.[7]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]
-
No Overlap: Its signals must be baseline-resolved from all analyte signals.
-
For this compound in a common solvent like DMSO-d₆, Maleic Acid is an excellent choice. It is highly pure, stable, and provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm, a region typically clear of other signals.
Step 2: Meticulous Sample Preparation
The largest source of error in qNMR is often the weighing process.[6]
-
Weighing: Using a calibrated microbalance (readable to 0.01 mg or better), accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Adding the Standard: Accurately weigh approximately 8-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. A 1:1 molar ratio is often ideal, but a 1:1 signal intensity ratio is the practical goal for integration accuracy.[9]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step 3: Optimized Data Acquisition
To ensure the signal integrals are truly quantitative, specific acquisition parameters must be carefully optimized. The goal is to allow all protons of interest (in both the analyte and the IS) to fully relax back to thermal equilibrium between pulses.
-
The Critical Relaxation Delay (d1): The longitudinal relaxation time (T₁) is a measure of how quickly a nucleus returns to equilibrium after being excited by an RF pulse. To achieve >99.9% signal recovery for accurate quantification, the relaxation delay (d1) plus the acquisition time (at) should be at least 7 times the longest T₁ value of any proton being quantified. A conservative and widely accepted practice is to set d1 to at least 5 times the longest T₁.[10] For many small molecules, a d1 of 30-60 seconds is often sufficient, but this must be experimentally determined for new compounds.[2]
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity from a single scan.[9]
-
Signal-to-Noise (S/N): The number of scans should be adjusted to achieve an S/N ratio of at least 250:1 for the signals being integrated to ensure high precision.[11]
Step 4: Data Processing and Purity Calculation
Manual and careful data processing is essential for accuracy.[9]
-
Fourier Transform & Phasing: Apply the Fourier transform to the Free Induction Decay (FID). Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Carefully define the integration limits for the chosen analyte signal and the internal standard signal.
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following master equation[9]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ & Iᵢₛ: Integrals of the analyte and internal standard signals.
-
Nₐ & Nᵢₛ: Number of protons corresponding to the analyte and IS signals.
-
Mₐ & Mᵢₛ: Molar masses of the analyte and internal standard.
-
mₐ & mᵢₛ: Masses of the analyte and internal standard.
-
Purityᵢₛ: Certified purity of the internal standard (%).
-
Visualizing the Workflow
The qNMR process follows a logical and linear path from sample preparation to the final purity result.
Caption: The qNMR workflow for purity determination.
Comparative Guide: qNMR vs. HPLC-UV
Choosing the right analytical tool depends on the specific requirements of the task. Both qNMR and HPLC offer distinct advantages for purity determination.[11] An orthogonal approach, using both techniques, provides the highest level of confidence in a purity assessment.[11]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal integral is directly proportional to the number of nuclei. A primary ratio method.[3] | Separation based on analyte partitioning between phases; detection based on UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Requires a certified reference standard of the same analyte for accurate quantification. |
| Selectivity | High structural selectivity. Can distinguish and quantify isomers if their signals are resolved.[12] | High separation power for complex mixtures. Can resolve impurities from the main component. |
| Universality | Near-universal detector for any soluble proton-containing molecule. | Detection is dependent on the presence of a UV chromophore in the analyte and impurities. |
| Sample Prep | Simple dissolution. Weighing accuracy is critical.[6] | More complex; involves mobile phase preparation, filtering, and potential dilutions. |
| Analysis Time | Slower per sample due to long relaxation delays (can be >15 mins/sample).[2] | Faster per sample, with typical run times of 5-30 minutes. Higher throughput.[2] |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[4] | Destructive; the sample is consumed during the analysis. |
| Information Output | Provides purity value and confirms the chemical structure simultaneously.[13] | Provides purity value relative to a standard and an impurity profile based on retention time. |
| Regulatory Status | Recognized by pharmacopeias (e.g., USP <761>, Ph. Eur. 2.2.46) as a quantitative method.[14][15] | The standard and most widely accepted method for purity and assay in regulatory filings. |
Conclusion: An Integrated Approach to Purity
For the purity determination of this compound, both qNMR and HPLC are powerful, complementary techniques. qNMR serves as an exceptional primary method to assign an absolute purity value to a reference standard or a new batch of material without requiring an analyte-specific standard. Its ability to provide structural confirmation and quantification in a single, non-destructive experiment is a significant advantage in early-stage development and for reference material characterization.[12][13]
HPLC, with its superior separation capabilities and high throughput, remains the undisputed workhorse for routine quality control, stability testing, and the detection of low-level impurities. By employing qNMR to certify the primary reference standard and then using that standard to calibrate HPLC methods, drug development professionals can build a robust, traceable, and scientifically sound framework for ensuring the purity, quality, and safety of their pharmaceutical products.
References
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- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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- ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. gmp-compliance.org.
- ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- US Pharmacopeia. (n.d.). Stimuli Article (qNMR). usp.org.
- BenchChem. (2025). A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. BenchChem.
- European Pharmacopoeia. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. EDQM.
- Almac Group. (n.d.).
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM.
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The 4-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships Across Key Biological Targets
For researchers, medicinal chemists, and drug development professionals, the 4-hydroxypiperidine moiety represents a cornerstone of molecular design. Its inherent structural features—a basic nitrogen atom, a hydrogen-bond-donating hydroxyl group, and a conformationally adaptable six-membered ring—render it a versatile scaffold for engaging a multitude of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-hydroxypiperidine derivatives, drawing on experimental data to elucidate how subtle molecular modifications can profoundly influence potency, selectivity, and pharmacological function across different target classes.
The Enduring Appeal of the 4-Hydroxypiperidine Core
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of a wide array of bioactive molecules.[1] Its utility stems from several key attributes. The piperidine nitrogen can be readily substituted to explore a vast chemical space and modulate physicochemical properties. The 4-hydroxyl group provides a crucial interaction point, often acting as a hydrogen bond donor or acceptor, which can significantly enhance binding affinity to target proteins. Furthermore, the stereochemistry at the 4-position can be controlled to optimize interactions with chiral binding pockets. These features have been exploited to develop therapeutics for a range of conditions, from pain management to neurodegenerative diseases.
Comparative Analysis of SAR at Major Biological Targets
The pharmacological profile of a 4-hydroxypiperidine derivative is critically dependent on the nature and positioning of its substituents. Below, we compare the SAR of this scaffold across three major classes of biological targets: opioid receptors, acetylcholinesterase, and the dopamine transporter.
Opioid Receptor Modulation: A Quest for Potent and Selective Analgesics
The 4-aryl-4-hydroxypiperidine framework is a classic pharmacophore for opioid receptor ligands, particularly those targeting the mu-opioid receptor (MOR), a primary target for analgesics.[2] The SAR for this class of compounds is well-established, with modifications at the piperidine nitrogen (N1) and the C4-aryl group dramatically influencing affinity and functional activity.
Key SAR Insights for Opioid Receptor Ligands:
-
N-Substituent: The size and nature of the substituent on the piperidine nitrogen are paramount for MOR affinity. Small alkyl groups, such as methyl, are often found in potent MOR agonists. Larger or more complex substituents can alter the activity profile, sometimes leading to antagonism.
-
C4-Aryl Group: The electronic properties and substitution pattern of the aryl ring at the C4 position significantly impact potency. Electron-withdrawing groups on the phenyl ring can influence binding. For example, a 4'-chlorophenyl group has been incorporated into derivatives with significant analgesic activity.[3]
-
Stereochemistry: The stereochemistry at C4 can be a deciding factor in potency and selectivity. For some series of 4-(3-hydroxyphenyl)piperidine analogues, locking the 3-hydroxyphenyl group in an equatorial orientation through structural rigidification resulted in compounds with equal or better potency as opioid receptor antagonists.[4]
Quantitative Comparison of N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives as Analgesics
| Compound | N-Substituent | Analgesic Activity (Tail Flick Test, 50 mg/kg) | Reference |
| Pethidine (Ref.) | -CH₃ | Standard | [3] |
| Derivative 2 | -CH₂CH₂Ph | Significant | [3] |
| Derivative 3 | -CH₂CH₂COPh | Significant | [3] |
| Derivative 5 | -CH₂CH(Ph)OH | Significant | [3] |
This table summarizes the qualitative analgesic activity of a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, highlighting the tolerance for various substituents at the nitrogen atom.
Logical Flow of SAR Exploration at Opioid Receptors
Caption: SAR workflow for 4-aryl-4-hydroxypiperidine opioid receptor modulators.
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
While the archetypal acetylcholinesterase (AChE) inhibitor, Donepezil, features a piperidine rather than a 4-hydroxypiperidine ring, the SAR principles governing its interaction with the enzyme offer valuable insights for designing 4-hydroxypiperidine-based inhibitors.[5][6] The binding of these inhibitors typically involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6][7]
Key SAR Insights for Acetylcholinesterase Inhibitors:
-
N-Benzyl Group: A benzyl group on the piperidine nitrogen is a common feature of potent AChE inhibitors, as it can engage in π-π stacking interactions within the enzyme's active site gorge.
-
Linker and Core: The nature and length of the linker connecting the piperidine ring to another aromatic moiety are critical for optimal positioning within the active site. In Donepezil, an indanone moiety serves this purpose.
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen plays a crucial role in activity. A decrease in basicity can lead to a significant loss of inhibitory potency.[8]
Comparative IC50 Values of Piperidine-Based AChE Inhibitors
| Compound | Key Structural Features | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 1250 | [5] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | 18,000 | [8] |
This table showcases the high potency of N-benzylpiperidine derivatives as AChE inhibitors and how modifications to the moiety at the 4-position can dramatically enhance both potency and selectivity.
Dual Binding Site Inhibition of Acetylcholinesterase
Caption: Schematic of a piperidine inhibitor at the AChE active site.
Dopamine Transporter (DAT) Ligands: Implications for CNS Disorders
The introduction of a hydroxyl group into the piperidine ring of dopamine transporter (DAT) ligands can significantly impact their binding affinity and functional profile. Stereochemistry, in particular, plays a pivotal role in the interaction of these derivatives with the transporter.
Key SAR Insights for DAT Ligands:
-
Stereospecificity: The orientation of the hydroxyl group can lead to dramatic differences in binding affinity. In a series of 3-hydroxypiperidine analogues, the (+)-enantiomer was found to be 122-fold more potent in inhibiting radiolabeled cocaine analogue binding to DAT than the (-)-enantiomer.[9][10]
-
Polarity: The introduction of the polar hydroxyl group can be well-tolerated and even beneficial for affinity, suggesting the presence of a corresponding polar interaction site within the DAT binding pocket.
Enantiomeric Differentiation in DAT Binding
| Compound | Stereoisomer | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) | Reference |
| (+/-)-5 | Racemic trans-3-hydroxy | - | - | [9][10] |
| (+)-5 | Enantiomer | 0.46 | 4.05 | [9][10] |
| (-)-5 | Enantiomer | 56.7 | 38.0 | [9][10] |
This table clearly demonstrates the profound effect of stereochemistry on the DAT inhibitory activity of a 3-hydroxypiperidine derivative, with the (+)-enantiomer exhibiting significantly higher potency.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
Protocol 1: Synthesis of N-Substituted 4-Hydroxypiperidine Derivatives
This protocol outlines a general method for the synthesis of N-substituted 4-hydroxypiperidines via reductive amination, starting from N-Boc-4-oxopiperidine.[11]
Step 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-oxopiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-4-oxopiperidine.[11]
Step 2: Reductive Amination
-
To a solution of N-Boc-4-oxopiperidine (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) and stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the N-substituted-N-Boc-4-aminopiperidine derivative.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the desired N-substituted piperidine derivative, often as a salt. A similar procedure using HCl in 1,4-dioxane can be used to deprotect N-Boc-4-hydroxypiperidine to yield 4-hydroxypiperidine hydrochloride.[12]
Workflow for N-Substituted 4-Hydroxypiperidine Synthesis
Caption: General synthetic workflow for N-substituted piperidine derivatives.
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of test compounds for opioid receptors using a competitive radioligand binding assay.[8][9][13][14]
Materials:
-
Receptor Source: Membranes from HEK-293 or CHO-K1 cells stably expressing the human opioid receptor subtype (e.g., MOR, KOR, DOR).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-DAMGO for MOR).
-
Test Compound: 4-hydroxypiperidine derivative of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., naloxone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.[9]
-
In a 96-well plate, set up the following reactions in triplicate (final volume ~200-250 µL):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 3: Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.[1][3][4][5]
Materials:
-
Enzyme Source: Purified AChE or tissue/cell lysate.
-
Substrate: Acetylthiocholine (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: e.g., 0.1 M phosphate buffer, pH 8.0.
-
Test Compound: 4-hydroxypiperidine derivative of interest, serially diluted.
-
96-well Plate Reader.
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations (or vehicle for control).
-
Add the AChE enzyme solution to each well and pre-incubate for a defined period.
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.[4] The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The 4-hydroxypiperidine scaffold remains a highly valuable and versatile platform in drug discovery. As this guide has demonstrated, systematic modifications to this core structure allow for the fine-tuning of pharmacological activity across a diverse range of important biological targets. The key to successful drug design lies in a deep understanding of the SAR for each target class, leveraging principles of stereochemistry, substituent effects, and pharmacophore modeling.
Future research will likely focus on the development of multi-target ligands based on the 4-hydroxypiperidine core, aiming to address complex diseases with a single chemical entity. Furthermore, the application of advanced computational techniques, such as free energy perturbation and molecular dynamics simulations, will continue to refine our understanding of the molecular interactions governing the activity of these derivatives, paving the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. Available at: [Link]
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Biggadike, K., Bledsoe, R. K., Jones, D. E., Lerman, C. L., Pearce, K. H., & Wilson, J. W. (2000). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of medicinal chemistry, 43(1), 19-22. Available at: [Link]
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Regan, C. P., Brogan, M. D., Dehnhardt, C. M., Dubin, A. E., He, Y., He, X., ... & Chaplan, S. R. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(11), 1261-1264. Available at: [Link]
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ResearchGate. The structure of Donepezil and SAR Study Sites. Available at: [Link]
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Yamanashi, Y., Ogura, H., Sugihara, H., Araki, S., & Sugiura, M. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 34(3), 1173-1181. Available at: [Link]
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Pop, E., Gomez, J., Kalesh, K. A., & Limbocker, R. (2014). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PloS one, 9(11), e112318. Available at: [Link]
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Meltzer, P. C., Liang, A., & Madras, B. K. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(12), 2469-2481. Available at: [Link]
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Lu, S. F., Chen, B., Davey, D., Dunning, L., Jaroch, S., May, K., ... & Ye, B. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883-1887. Available at: [Link]
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ResearchGate. Binding profile of acetylcholinesterase inhibitors, (a) donepezil... Available at: [Link]
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Yamanashi, Y., Ogura, H., Sugihara, H., Araki, S., & Sugiura, M. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 34(3), 1166-1172. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
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Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (2001). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Pharmaceutical Sciences, 14(2), 1-6. Available at: [Link]
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Sci-Hub. High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Available at: [Link]
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Spectroscopic Differentiation of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate Isomers: A Comparative Guide
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of molecules is paramount. Positional isomers, molecules that share the same molecular formula but differ in the arrangement of functional groups, often exhibit distinct pharmacological and toxicological profiles. Consequently, their unambiguous differentiation is a critical step in quality control and regulatory compliance. This guide focuses on the spectroscopic differentiation of two key positional isomers: Benzyl 2-(4-hydroxypiperidin-1-yl)acetate (Isomer A) and Benzyl 2-(3-hydroxypiperidin-1-yl)acetate (Isomer B) . While possessing identical mass and similar functional groups, their structural nuances can be effectively resolved through a multi-pronged spectroscopic approach. This document provides a detailed comparison of their expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers and drug development professionals.
The Analytical Challenge: Distinguishing Positional Isomers
The primary challenge in differentiating Isomer A and Isomer B lies in their constitutional similarity. Both are N-substituted hydroxypiperidine derivatives with a benzyl acetate moiety. Standard analytical techniques that rely on bulk properties or molecular weight, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or basic mass spectrometry, may fail to resolve them. Therefore, techniques that probe the specific connectivity and chemical environment of individual atoms within the molecules are essential. A synergistic application of NMR, IR, and tandem MS provides a self-validating system for confident identification.
A Multi-Technique Spectroscopic Strategy
A robust strategy for isomer differentiation involves a logical workflow, beginning with non-destructive, information-rich techniques like NMR and IR, followed by destructive but highly sensitive fragmentation analysis using tandem MS.
Caption: Workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers will exhibit significant, predictable differences, particularly within the piperidine ring signals. The key diagnostic region will be the signals for the proton(s) attached to the carbon bearing the hydroxyl group (the carbinol proton) and their immediate neighbors.
-
Isomer A (4-hydroxy): Due to the symmetry of the 4-substituted ring, the proton environments on either side of the hydroxyl group (C-3/C-5 and C-2/C-6) are equivalent. The carbinol proton at the C-4 position will appear as a multiplet, with its chemical shift influenced by the hydroxyl group. Protons on C-2 and C-6 will be deshielded due to their proximity to the electron-withdrawing nitrogen atom.
-
Isomer B (3-hydroxy): The symmetry of the piperidine ring is broken. All protons on the ring will be chemically non-equivalent, leading to a more complex spectrum. The carbinol proton at the C-3 position will show distinct coupling to protons on C-2 and C-4. The proton on C-2 will be split by both the C-3 proton and the geminal proton on C-2, and its chemical shift will be significantly influenced by both the adjacent nitrogen and the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Differentiators
| Proton Assignment | Isomer A (4-hydroxy) | Isomer B (3-hydroxy) | Rationale for Differentiation |
| Benzyl (Ar-H) | ~7.3 (m, 5H) | ~7.3 (m, 5H) | Identical in both isomers. |
| Benzyl (-CH₂-) | ~5.1 (s, 2H) | ~5.1 (s, 2H) | Identical in both isomers. |
| Acetate (-CH₂-) | ~3.2 (s, 2H) | ~3.2 (s, 2H) | Identical in both isomers. |
| Piperidine C4-H | ~3.6-3.8 (m, 1H) | N/A | Key Signal: Unique to Isomer A. Its multiplicity will reflect coupling to C3 and C5 protons. |
| Piperidine C3-H | N/A | ~3.9-4.1 (m, 1H) | Key Signal: Unique to Isomer B. Its chemical shift is further downfield due to proximity to nitrogen. |
| Piperidine C2/C6-H | ~2.8 (m, 2H), ~2.2 (m, 2H) | ~2.9-3.1 (m), ~2.0-2.3 (m) | In Isomer A, C2 and C6 protons are equivalent. In Isomer B, they are non-equivalent, leading to more complex multiplets. |
| Piperidine C3/C5-H | ~1.8 (m, 2H), ~1.5 (m, 2H) | ~1.4-1.9 (m) | In Isomer A, C3 and C5 protons are equivalent. In Isomer B, they are non-equivalent. |
Note: Predicted shifts are based on general values for substituted piperidines and may vary based on solvent and concentration.[1][2]
2D NMR (COSY) can be used to confirm these assignments by establishing proton-proton coupling networks. For instance, in Isomer B, a COSY experiment would show a clear correlation between the C3-H proton and the protons on C2 and C4, confirming the position of the hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a direct and often simpler comparison, as each unique carbon atom gives a single peak. The chemical shift of the carbon atom bonded to the hydroxyl group is highly diagnostic.
-
Isomer A (4-hydroxy): The carbinol carbon (C-4) will have a characteristic chemical shift in the range of 65-70 ppm. Due to symmetry, only three signals are expected for the piperidine ring carbons (C-4, C-3/5, C-2/6).[3][4]
-
Isomer B (3-hydroxy): The carbinol carbon (C-3) will also be in a similar range (60-65 ppm), but crucially, all five piperidine carbons will be non-equivalent, resulting in five distinct signals.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Piperidine Ring
| Carbon Assignment | Isomer A (4-hydroxy) | Isomer B (3-hydroxy) | Rationale for Differentiation |
| C-4 | ~67 | ~25-30 | Key Differentiator: Presence of a signal in the carbinol region for Isomer A. |
| C-3 | ~34 | ~65 | Key Differentiator: Presence of a signal in the carbinol region for Isomer B. |
| C-2/C-6 | ~52 | C-2: ~60, C-6: ~50 | Isomer A shows one signal for two carbons. Isomer B shows two distinct signals. C-2 is deshielded by both N and OH. |
| C-5 | ~34 | ~20-25 | A single C-3/C-5 signal in Isomer A. |
Note: Predicted shifts are based on general values for N-alkylpiperidines and are highly dependent on the substituent effects.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups but is less powerful for distinguishing positional isomers.[7] Both Isomer A and Isomer B will show characteristic absorptions for the O-H, C=O, and C-N bonds.
-
O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ is expected for the alcohol group in both isomers.[3][8]
-
C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹ for the ester carbonyl group will be present in both.[9]
-
C-O Stretch: A C-O stretching band for the alcohol will appear in the 1050-1260 cm⁻¹ region.[3]
While the overall spectra will be very similar, subtle differences may appear in the "fingerprint region" (below 1500 cm⁻¹) due to the different symmetry and vibrational modes of the piperidine ring. However, relying solely on IR for differentiation is not recommended.
Mass Spectrometry (MS)
Standard electron ionization (EI) or electrospray ionization (ESI) MS will show an identical molecular ion peak (or [M+H]⁺) for both isomers, as they share the same molecular weight. The key to differentiation lies in tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The position of the hydroxyl group will direct the fragmentation pathways, leading to unique fragment ions.[10][11]
Tandem MS (MS/MS) Fragmentation Pathways
The fragmentation of N-substituted piperidines is often initiated by cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage).[11][12] The position of the hydroxyl group will influence subsequent fragmentation.
Caption: Key fragmentation differences in MS/MS.
-
Isomer A (4-hydroxy): Fragmentation is likely to be dominated by dehydration (loss of H₂O) from the 4-position, followed by ring cleavage. The symmetric nature of the ring may lead to characteristic losses of ethylene fragments.
-
Isomer B (3-hydroxy): Alpha-cleavage between C2-C3 is a highly probable pathway. This would lead to a stable, resonance-stabilized iminium ion that retains the hydroxyl group. The mass of this fragment would be a unique identifier for Isomer B. The alternative cleavage between N-C2 could also produce a distinct fragment.
By comparing the MS/MS spectra, specific fragment ions unique to each isomer can be identified, providing definitive structural confirmation.[10][13]
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous differentiation of this compound and its 3-hydroxy positional isomer is readily achievable through the systematic application of modern spectroscopic techniques. While IR and standard MS can confirm the general structure, they are insufficient for differentiation. The true power lies in the detailed structural insights provided by NMR and the specific fragmentation patterns revealed by tandem mass spectrometry.
Table 3: Summary of Key Spectroscopic Differentiators
| Technique | Key Differentiating Feature for Isomer A (4-hydroxy) | Key Differentiating Feature for Isomer B (3-hydroxy) |
| ¹H NMR | Symmetric pattern for piperidine ring; unique carbinol proton signal at C-4. | Asymmetric, complex pattern for piperidine ring; unique carbinol proton at C-3. |
| ¹³C NMR | 3 signals for piperidine carbons; C-4 signal ~67 ppm. | 5 signals for piperidine carbons; C-3 signal ~65 ppm. |
| Tandem MS | Likely dominated by initial dehydration (loss of H₂O). | Characteristic fragment from α-cleavage at C2-C3, forming a stable iminium ion. |
By integrating the data from these methods, researchers can build a conclusive, self-validating case for the structure of their synthesized compound, ensuring the scientific integrity and safety of downstream applications.
References
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Foley, D. J., et al. (2018). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8243-8251. [Link]
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Döring, C., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2178-2184. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
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Holm, D. (2018, November 29). Using fragment peaks in mass spectra to work out isomers [Video]. YouTube. [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
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dos Santos, J. C. S., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2174. [Link]
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A Senior Application Scientist's Guide to Benzylating 4-Hydroxypiperidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the 4-hydroxypiperidine scaffold is a cornerstone for a multitude of biologically active molecules. Its secondary amine offers a prime site for functionalization, with N-benzylation being a frequent and critical transformation. The benzyl group not only serves as a versatile protecting group but is also an integral structural motif in many final drug compounds. However, the seemingly straightforward task of attaching a benzyl group to the nitrogen of 4-hydroxypiperidine is nuanced, with the choice of benzylating agent profoundly impacting reaction efficiency, selectivity, and overall yield.
This guide provides an in-depth, objective comparison of common benzylating agents and methodologies for the N-benzylation of 4-hydroxypiperidine. We will delve into the underlying chemical principles, present supporting experimental data from the literature, and provide detailed protocols to empower researchers to make informed decisions for their synthetic strategies.
The Challenge: Chemoselectivity in a Bifunctional Molecule
4-Hydroxypiperidine possesses two nucleophilic sites: the secondary amine and the secondary alcohol. A successful benzylation strategy must favor N-alkylation over the competing O-alkylation (a Williamson-ether-like synthesis) and prevent the common pitfall of over-alkylation, which leads to the formation of a quaternary ammonium salt. The choice of benzylating agent, base, and reaction conditions are the primary levers to control this selectivity.
Comparative Analysis of Benzylating Methodologies
We will explore two primary strategies for the N-benzylation of 4-hydroxypiperidine: direct alkylation with benzyl halides and reductive amination.
Direct Alkylation via Nucleophilic Substitution (SN2)
The most common approach involves the reaction of 4-hydroxypiperidine with a benzyl electrophile in a classic SN2 reaction. The reactivity of this process is heavily dependent on the leaving group of the benzylating agent.
Mechanism of Direct N-Alkylation
The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic benzylic carbon, displacing the leaving group. A base is typically required to neutralize the resulting hydrohalic acid, driving the reaction to completion.
Caption: Figure 1: Sₙ2 pathway for N-benzylation.
Comparison of Benzyl Halides: Benzyl Bromide vs. Benzyl Chloride
The fundamental difference between these two widely used reagents lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion, and the H-Br bond is weaker than the H-Cl bond. This translates to a higher reaction rate for benzyl bromide under identical conditions.
-
Benzyl Bromide: Generally considered the more reactive and, therefore, often the preferred choice for achieving high conversion in a shorter timeframe. Its higher reactivity, however, can sometimes lead to a greater propensity for side reactions if not properly controlled.
-
Benzyl Chloride: A less reactive and more economical option. While reactions may require longer times or more forcing conditions (e.g., higher temperatures), this can sometimes be advantageous in controlling selectivity and minimizing over-alkylation, especially in large-scale syntheses.
The Highly Reactive Alternative: Benzyl Tosylate
For transformations that are sluggish with benzyl halides, benzyl tosylate is an excellent, albeit more expensive, alternative. The tosylate anion is a superb leaving group due to the resonance stabilization of its negative charge across the sulfonate group, making benzyl tosylate significantly more reactive than benzyl bromide.[1]
Reductive Amination: A Milder, More Controlled Approach
An elegant alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of 4-hydroxypiperidine and benzaldehyde, which is then reduced in situ to the desired N-benzyl product.
Mechanism of Reductive Amination
This method circumvents the use of harsh alkylating agents and is particularly effective at preventing over-alkylation, as the product secondary amine is generally less reactive towards the aldehyde than the starting amine under these conditions.
Caption: Figure 2: Reductive amination workflow.
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation, known for its high selectivity and broad functional group tolerance.[2][3]
Quantitative Data Summary
| Method | Benzylating Agent | Base/Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | Toluene | 40-50°C, 5h | Not explicitly stated for final product, but reaction completion was monitored. | [4] |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 65°C, 14h | 89.28 | [5] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp, hours | Generally high (80-96% for similar systems) | [2][3] |
| "Borrowing Hydrogen" | Benzyl Alcohol | Pd@La-BDC MOF | Toluene | 150°C | 97 (selectivity) | [6] |
Note: The yields reported are for analogous piperidine systems or general procedures and serve as a strong indicator of the expected efficiency for the benzylation of 4-hydroxypiperidine.
Experimental Protocols
The following protocols are adapted from established literature procedures and serve as a starting point for laboratory synthesis.
Protocol 1: N-Benzylation using Benzyl Bromide
This protocol is adapted from a procedure for the N-benzylation of a piperidone derivative.[5]
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard workup equipment.
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture and stir at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 65°C and stir for 14 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice water and extract with ethyl acetate.
-
Combine the organic layers, wash with water followed by brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Reductive Amination using Benzaldehyde and Sodium Triacetoxyborohydride
This protocol is based on the general procedure for reductive amination with NaBH(OAc)₃.[2][3]
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard workup equipment.
Procedure:
-
To a round-bottom flask, dissolve 4-hydroxypiperidine and benzaldehyde in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Conclusion and Recommendations
The choice of benzylating agent for 4-hydroxypiperidine is a critical decision that balances reactivity, cost, and the potential for side reactions.
-
For rapid, high-yielding synthesis , where cost is less of a concern, benzyl tosylate is the most reactive agent, followed closely by benzyl bromide . Careful control of stoichiometry and reaction time is crucial to mitigate the risk of over-alkylation.
-
For a more economical and controlled reaction , particularly on a larger scale, benzyl chloride is a viable option, though it may require longer reaction times or higher temperatures.
-
For syntheses where chemoselectivity is paramount and the avoidance of over-alkylation is critical , reductive amination with benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride is the superior method. It offers a milder reaction pathway and often results in cleaner product profiles with simplified purification.
Ultimately, the optimal method will depend on the specific constraints of the synthetic route, including scale, budget, and the presence of other functional groups in the molecule. The protocols and comparative data provided herein should serve as a valuable resource for researchers in the rational design and execution of the N-benzylation of 4-hydroxypiperidine.
References
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Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). RSC Advances. [Link]
- Tararov, V. I., et al. (2000). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Synthesis, 2000(4), 554-556.
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Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine, 98% | 128775-100G. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine. [Link]
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Myers, A. G. (n.d.). Chem 115: Reductive Amination. [Link]
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Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]
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- Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
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- Yadav, R., et al. (2022). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)
- Shanxi Kubang Biomedical Technology Co., Ltd. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. CN111040026A.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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- Soellner, M. B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
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Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]
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ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. [Link]
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A Comparative Guide to the Biological Activity of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate and Its Analogs
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, featured in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological entities. This guide delves into a comparative analysis of the biological activity of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a representative member of this class, and its structurally related analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
Introduction: The Significance of the Piperidine Core
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its prevalence in medicinal chemistry is a testament to its synthetic tractability and its role as a versatile pharmacophore.[1] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer, and anti-inflammatory properties.[1][2] The central hypothesis of this guide is that systematic structural modifications to this compound will yield analogs with modulated potency, selectivity, and pharmacokinetic profiles for a specific biological target. For the purpose of this comparative analysis, we will focus on the potential acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease, given that similar benzylpiperidine structures have shown promise in this area.[3][4]
The Parent Compound: this compound
This compound serves as our foundational molecule. Its structure comprises three key moieties: a benzyl ester, a central piperidine ring with a hydroxyl group at the 4-position, and an acetate linker. Each of these components presents an opportunity for chemical modification to explore the structure-activity landscape.
| Compound | Structure | Key Features |
| Parent Compound | This compound | Benzyl ester, 4-hydroxypiperidine, Acetate linker |
Design of Analogs for Comparative Analysis
Based on established principles of medicinal chemistry and SAR studies of related piperidine derivatives, we propose a series of analogs for comparative evaluation.[2][5][6] These analogs are designed to probe the importance of the benzyl group, the hydroxyl functionality on the piperidine ring, and the nature of the ester.
| Analog | Structure Modification from Parent | Rationale |
| Analog 1 | Replacement of benzyl with a methyl group | To assess the role of the aromatic ring in target binding. |
| Analog 2 | Introduction of a para-methoxy group on the benzyl ring | To evaluate the effect of electron-donating groups on activity. |
| Analog 3 | Removal of the hydroxyl group from the piperidine ring | To determine the significance of the hydrogen-bonding capability of the hydroxyl group. |
| Analog 4 | Replacement of the ester with an amide functionality | To investigate the impact of the linker's electronic and hydrogen-bonding properties. |
Experimental Protocols for Comparative Biological Evaluation
To ensure the trustworthiness and reproducibility of our findings, a rigorous and self-validating experimental workflow is essential. The following protocols outline the key assays for a comparative assessment of the synthesized compounds.
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs can be achieved through standard organic chemistry methodologies. A general synthetic route is depicted below.
Caption: General synthetic route for N-alkylation of 4-hydroxypiperidine.
Step-by-step Protocol:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the appropriate substituted benzyl bromoacetate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the parent compound and its analogs against AChE will be determined using a modified Ellman's method.
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-step Protocol:
-
Prepare a series of dilutions for each test compound in a 96-well microplate.
-
Add a solution of acetylcholinesterase (from electric eel) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Predicted Outcomes and Structure-Activity Relationship (SAR) Analysis
Based on the proposed analogs and the experimental design, we can hypothesize the following outcomes:
| Compound | Predicted AChE Inhibitory Activity (IC50) | Rationale |
| Parent Compound | Moderate | Baseline activity. |
| Analog 1 | Low | The benzyl group is likely crucial for hydrophobic interactions within the enzyme's active site. |
| Analog 2 | High | The para-methoxy group may enhance binding through favorable electronic interactions or by orienting the benzyl ring optimally. |
| Analog 3 | Low | The hydroxyl group is likely a key hydrogen bond donor or acceptor, crucial for binding affinity. |
| Analog 4 | Moderate to High | The amide may provide additional hydrogen bonding opportunities, potentially increasing potency. |
This systematic approach will allow for the elucidation of a preliminary SAR for this chemical series, guiding the design of future, more potent and selective inhibitors.
Conclusion and Future Directions
This guide outlines a structured approach to comparing the biological activity of this compound and its rationally designed analogs. The proposed experimental workflows provide a robust framework for generating reliable and comparable data. The insights gained from this comparative study will be invaluable for understanding the SAR of this important chemical scaffold and will pave the way for the development of novel therapeutic agents. Future work should focus on expanding the analog library to probe a wider chemical space and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.
References
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Vereshchagin, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
-
Bar-Or, D., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(17), 7893-7907. [Link]
-
Negatu, A., et al. (2021). Synthesis, characterization, and in vitro evaluation of novel 1,2-disubstituted piperidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 58(4), 984-996. [Link]
-
El-Sayed, M. A., et al. (2022). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. RSC Advances, 12(1), 1-18. [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
-
Vidal, F., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4782. [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
-
Sugimoto, H., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(2), 505-511. [Link]
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Establishing a Certified Reference Standard for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the quality, safety, and efficacy of therapeutic agents are paramount. The foundation of this assurance lies in the rigorous characterization and control of all chemical entities involved in the synthesis of an active pharmaceutical ingredient (API). This guide provides an in-depth technical overview for establishing a certified reference standard for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a simple procedural outline, offering a scientific rationale for the chosen methodologies, a thorough analytical characterization, and a comparative analysis with a potential alternative. By providing a comprehensive framework, this guide aims to equip researchers and quality control professionals with the necessary insights to establish a robust and reliable reference standard.
Introduction: The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a specific compound.[1][2] In the context of pharmaceutical intermediates like this compound, a reference standard is indispensable for:
-
Identity Confirmation: Verifying the chemical structure of the intermediate in various batches.
-
Purity Assessment: Quantifying the amount of the desired compound and detecting the presence of impurities.[3]
-
Assay Validation: Establishing the accuracy and precision of analytical methods used for in-process control and final product release.
-
Stability Studies: Evaluating the degradation profile of the intermediate under various stress conditions.[4][5]
The establishment of a high-purity reference standard is a mandatory step to ensure batch-to-batch consistency and to meet the stringent requirements of regulatory bodies such as the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guidelines.[6]
Synthesis and Purification of this compound
A plausible and efficient synthetic route for the preparation of this compound involves the N-alkylation of 4-hydroxypiperidine with a benzyl haloacetate. The following protocol is proposed based on established chemical principles for similar transformations.[4]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxypiperidine
-
Benzyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add a solution of benzyl bromoacetate (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Comprehensive Characterization of the Reference Standard
A battery of analytical techniques must be employed to unequivocally confirm the identity, purity, and structure of the synthesized this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation.
Caption: Workflow for the characterization and validation of the reference standard.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 5H | Ar-H |
| 5.15 | s | 2H | -O-CH₂ -Ph |
| 3.80 | m | 1H | -CH (OH)- |
| 3.30 | s | 2H | -N-CH₂ -COO- |
| 2.85 | m | 2H | Piperidine-H (axial, adjacent to N) |
| 2.35 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| 1.90 | m | 2H | Piperidine-H (axial, adjacent to CHOH) |
| 1.60 | m | 2H | Piperidine-H (equatorial, adjacent to CHOH) |
| 1.50 | br s | 1H | -OH |
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 171.0 | C =O |
| 135.5 | Ar-C (quaternary) |
| 128.6 | Ar-C H |
| 128.4 | Ar-C H |
| 128.2 | Ar-C H |
| 66.5 | -O-C H₂-Ph |
| 67.5 | -C H(OH)- |
| 60.0 | -N-C H₂-COO- |
| 51.0 | Piperidine-C H₂ (adjacent to N) |
| 34.0 | Piperidine-C H₂ (adjacent to CHOH) |
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: m/z = 250.14
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key functional groups will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 (broad) | O-H stretch (hydroxyl) |
| 3030 | C-H stretch (aromatic) |
| 2940, 2860 | C-H stretch (aliphatic) |
| 1745 | C=O stretch (ester) |
| 1150 | C-O stretch (ester) |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of the reference standard and for monitoring its stability over time.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
The purity of the reference standard should be ≥ 99.5% as determined by area normalization.
Identification of Potential Impurities
A thorough understanding of the synthetic route allows for the prediction of potential process-related impurities.[3]
Potential Impurities:
| Impurity | Structure | Origin |
| Impurity A: 4-Hydroxypiperidine | Unreacted starting material | |
| Impurity B: Benzyl bromoacetate | Unreacted starting material | |
| Impurity C: Dibenzyl 2,2'-(4-hydroxypiperidine-1,1-diyl)diacetate | Over-alkylation product | |
| Impurity D: Benzyl alcohol | Hydrolysis of benzyl bromoacetate or product |
These impurities should be monitored and controlled during the synthesis and purification process. The developed HPLC method should be capable of separating these potential impurities from the main compound.
Comparative Analysis: this compound vs. a Potential Alternative
For a comprehensive evaluation, the established reference standard can be compared to a commercially available or synthesized alternative. A suitable comparator would be a structurally related compound that could potentially be used for similar analytical purposes. Here, we propose Benzyl 4-hydroxy-1-piperidinecarboxylate as a comparative standard.
Rationale for Selection:
-
Structural Similarity: Both compounds contain the 4-hydroxypiperidine and benzyl moieties.
-
Different Linkage: The key difference lies in the linkage of the benzyl group to the piperidine ring (ester vs. carboxylate), which will result in distinct physicochemical and chromatographic properties.
Comparative Data
| Property | This compound | Benzyl 4-hydroxy-1-piperidinecarboxylate |
| Molecular Formula | C₁₄H₁₉NO₃ | C₁₃H₁₇NO₃ |
| Molecular Weight | 249.31 g/mol | 235.27 g/mol |
| Predicted logP | ~1.8 | ~1.5 |
| Expected HPLC Retention Time | Shorter | Longer (typically more polar) |
| Key ¹H NMR Signal (benzyl) | ~5.15 ppm (s, 2H) | ~5.10 ppm (s, 2H) |
| Key ¹³C NMR Signal (C=O) | ~171.0 ppm | ~155.0 ppm |
This comparative data highlights the ability of the analytical methods to distinguish between these two closely related structures, reinforcing the specificity of the established reference standard.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the reference standard and to ensure that the analytical method is stability-indicating.[4][5] The reference standard should be subjected to various stress conditions as per ICH guidelines.
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C (solid-state and in solution)
-
Photostability: Exposure to UV and visible light
The degradation products should be well-resolved from the parent peak in the HPLC chromatogram, and the peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.
Conclusion
The establishment of a well-characterized reference standard for this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide has provided a comprehensive framework encompassing a plausible synthesis, detailed analytical characterization, identification of potential impurities, and a comparative analysis with a suitable alternative. By following these principles of scientific integrity and thorough validation, researchers and drug development professionals can confidently establish a reliable reference standard that meets the highest scientific and regulatory expectations.
References
-
Cambrex. Reference Standards. [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]
-
Zins, E.-L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. [Link]
-
PubChem. Benzyl 2-(4-hydroxyphenyl)acetate. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
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PubChem. Benzyl acetate. [Link]
-
Organic Syntheses. Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. [Link]
- Google Patents. Preparation method for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
International Council for Harmonisation. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
International Journal of Pharmaceutical Investigation. A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. [Link]
-
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
-
ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.[Link]
-
PMC. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
PubMed Central. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
Sources
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Safety Operating Guide
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate proper disposal procedures
This guide provides a comprehensive operational and disposal plan by first determining the probable hazards of your compound and then applying universal, compliant disposal procedures.
Part 1: Hazard Assessment for Novel Compounds
The cornerstone of proper chemical disposal is a thorough hazard assessment. All chemical waste must be evaluated to determine if it meets the definition of "hazardous waste" under regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] Since we lack a direct SDS, we will infer the potential hazards by examining its core chemical structures: Benzyl Acetate and 4-Hydroxypiperidine .
A laboratory must treat any chemical waste as hazardous unless it has been definitively proven to be non-hazardous.[3]
Structural Component Analysis
-
Benzyl Acetate Moiety: This component is an ester known for its aromatic properties. SDSs for Benzyl Acetate indicate several hazards that we must assume could be conferred to your compound.
-
4-Hydroxypiperidine Moiety: This is a cyclic amine, and its hazard profile is critical to our assessment.
The combined hazards of these fragments provide a conservative profile for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate.
Table 1: Summary of Potential Hazards from Structural Fragments
| Hazard Classification | Benzyl Acetate | 4-Hydroxypiperidine | Implication for this compound |
| Acute Toxicity | May be harmful if swallowed.[4] | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Assume Harmful: The compound should be handled with appropriate personal protective equipment (PPE) to avoid ingestion, skin contact, and inhalation. |
| Skin Irritation/Corrosion | Causes skin irritation.[4] | Causes skin irritation; some sources indicate it may cause severe skin burns.[3][5][6] | Assume Skin Irritant/Corrosive: Avoid all skin contact. Use appropriate chemical-resistant gloves. |
| Eye Irritation/Damage | Causes serious eye irritation.[4] | Causes serious eye irritation or severe eye damage.[3][5][6] | Assume Severe Eye Irritant: Mandates the use of safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[4] | May cause respiratory irritation.[3][6] | Assume Respiratory Irritant: All handling and waste consolidation should occur in a certified chemical fume hood. |
| Target Organ Toxicity | May cause damage to kidneys and other organs through prolonged or repeated exposure.[7] | No specific data on repeated exposure, but single exposure may affect the respiratory system.[5] | Assume Potential for Target Organ Effects: Minimize exposure and handle as a chemical with potential chronic effects. |
| Environmental Hazards | Toxic or harmful to aquatic life with long-lasting effects. | No specific data, but should not be released into the environment.[3] | Prohibit Drain Disposal: The benzyl acetate component's aquatic toxicity makes drain disposal unacceptable. |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to comply with major regulatory frameworks, including the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA's hazardous waste regulations.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before generating waste, ensure you are wearing appropriate PPE. The causality is clear: our hazard assessment indicates significant risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Use chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[3]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, consider an impervious apron.[3]
-
Ventilation: All transfers and handling of this waste must be conducted inside a certified chemical fume hood to mitigate the respiratory irritation hazard.[4]
Step 2: Waste Segregation and Container Selection
Proper segregation is crucial for safety and cost-effective disposal. Incompatible wastes mixed together can react violently, and mixing different waste streams (e.g., halogenated and non-halogenated) can significantly increase disposal costs.[3]
-
Designate a Waste Stream: This compound is a non-halogenated organic solid/liquid . It must be collected in a dedicated waste container for this category.
-
Do NOT Mix: Do not mix this waste with acids, bases, or strong oxidizing agents.
-
Container Choice:
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or the original product container if it's in good condition).[1]
-
Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[3]
-
The container must be clean and free of any residue from previous contents.
-
Step 3: Proper Labeling of the Waste Container
Labeling is a critical regulatory requirement. An improperly labeled container can lead to dangerous handling errors and regulatory fines. The label must be applied as soon as the first drop of waste enters the container.[3]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.
-
A clear indication of the hazards. This can be done by checking boxes (e.g., Toxic, Irritant) or by applying GHS pictograms.
-
The date the container first received waste.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Regulations allow for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the direct control of laboratory personnel—typically a designated and labeled section of a lab bench or within a chemical fume hood.[1]
-
Volume Limits: You may accumulate up to 55 gallons of a single hazardous waste stream in an SAA.
-
Container Management:
-
Keep the waste container closed at all times , except when adding waste.[3] This is a common point of failure in lab inspections and is critical for preventing spills and vapor exposure.
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[3]
-
Workflow for Chemical Waste Disposal
The following diagram outlines the decision-making process for handling chemical waste in a laboratory setting.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Step 5: Final Disposal
Once your waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), it must be disposed of professionally.
-
Contact Your EH&S Office: Your institution's Environmental Health & Safety (EH&S) department is your primary resource. They will have a specific procedure for requesting a waste pickup.[3]
-
Licensed Disposal Company: The waste will be collected by EH&S or a licensed hazardous waste disposal company.[7] These companies are permitted to transport and dispose of hazardous materials via methods like incineration or fuel blending.
-
Documentation: Maintain all records related to the disposal, such as waste pickup requests and manifests, as required by your institution and regulatory agencies.[2]
Under no circumstances should this chemical be disposed of down the drain, evaporated in a fume hood, or placed in the regular trash.[3][6]
By following this structured, evidence-based approach, you can ensure the safe, compliant, and responsible disposal of this compound and any other chemical, even in the absence of specific product literature. This diligence is the hallmark of a trustworthy and safe research operation.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
4-HYDROXYPIPERIDINE | Georganics. [Link]
-
SAFETY DATA SHEET - 4-Hydroxypiperidine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
